molecular formula C14H14OS B12843741 [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol

[4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol

Cat. No.: B12843741
M. Wt: 230.33 g/mol
InChI Key: IMJUIJRAAQVLQP-UHFFFAOYSA-N
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Description

[4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol is a useful research compound. Its molecular formula is C14H14OS and its molecular weight is 230.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H14OS

Molecular Weight

230.33 g/mol

IUPAC Name

[4-(4-methylsulfanylphenyl)phenyl]methanol

InChI

InChI=1S/C14H14OS/c1-16-14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12/h2-9,15H,10H2,1H3

InChI Key

IMJUIJRAAQVLQP-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC=C(C=C2)CO

Origin of Product

United States
Foundational & Exploratory

An In-Depth Technical Guide to (4-(Methylsulfanyl)phenyl)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Nomenclature

The precise identification of a chemical compound is paramount for scientific integrity and reproducibility. The term "methylsulfanyl biphenyl methanol" can lead to ambiguity. This guide focuses on the compound most accurately described by this name: (4-(Methylsulfanyl)phenyl)(phenyl)methanol . This molecule features a central methanol carbon bonded to both a phenyl group and a 4-(methylsulfanyl)phenyl group, thus containing the core diarylmethane structure.

To prevent confusion, it is crucial to distinguish this from a related, simpler compound, [4-(Methylsulfanyl)phenyl]methanol . The latter contains only a single phenyl ring and is more formally known as 4-(methylthio)benzyl alcohol. This guide will concentrate on the biphenyl derivative while referencing the single-ring analogue where relevant, as it often serves as a precursor or point of comparison.

Table 1: Compound Identification

FeaturePrimary Subject: (4-(Methylsulfanyl)phenyl)(phenyl)methanolRelated Compound: [4-(Methylsulfanyl)phenyl]methanol
Structure A diarylmethanol with one phenyl and one methylsulfanyl-substituted phenyl group.A benzyl alcohol with a methylsulfanyl substituent.
IUPAC Name methanol[4-(Methylsulfanyl)phenyl]methanol[1]
CAS Number 183729-63-7[2]3446-90-0[1]
Molecular Formula C₁₄H₁₄OS[2]C₈H₁₀OS[1][3]
Molecular Weight 230.33 g/mol [2]154.23 g/mol [1]

Molecular Structure and Physicochemical Properties

The structure of (4-(Methylsulfanyl)phenyl)(phenyl)methanol combines a lipophilic biphenyl-like framework with a polar alcohol group and a methylsulfanyl (or methylthio) moiety. This combination of functional groups dictates its solubility, reactivity, and potential for biological interactions.

Synthesis_Workflow cluster_addition Step 1: Nucleophilic Addition cluster_workup Step 2: Acidic Workup & Extraction cluster_purification Step 3: Purification reagent1 Phenylmagnesium Bromide (in Anhydrous Ether) reaction_vessel Reaction Vessel (Dry, Inert Atmosphere) reagent1->reaction_vessel Slow Addition (Control Exotherm) reagent2 4-(Methylsulfanyl)benzaldehyde (in Anhydrous Ether) reagent2->reaction_vessel intermediate Magnesium Alkoxide Salt Complex reaction_vessel->intermediate Forms Alkoxide Intermediate quench Quench with aq. NH₄Cl (Protonation) intermediate->quench extraction Liquid-Liquid Extraction (Ether/Water) quench->extraction Product in Organic Layer drying Dry Organic Layer (e.g., MgSO₄) extraction->drying evaporation Rotary Evaporation drying->evaporation Remove Solvent final_product (4-(Methylsulfanyl)phenyl) (phenyl)methanol evaporation->final_product Crude Product

Caption: Experimental workflow for the Grignard synthesis of the target compound.

Spectroscopic Validation and Characterization

Confirming the structure and purity of the synthesized compound is a critical, self-validating step in any research workflow. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.

Table 3: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)

ProtonsMultiplicityApprox. Shift (ppm)Rationale & Causality
-S-CH₃ Singlet (s)2.4 - 2.5The three equivalent protons on the methyl group attached to sulfur are electronically shielded and appear as a sharp singlet. This is a characteristic signal for aryl methyl sulfides. [4]
-OH Singlet (s, broad)2.0 - 4.0The hydroxyl proton is exchangeable, leading to a broad signal. Its position is highly dependent on concentration and solvent.
-CH-OH Singlet (s)5.7 - 5.9The benzylic proton is deshielded by two adjacent aromatic rings and the oxygen atom, shifting it significantly downfield.
Aromatic H Multiplet (m)7.2 - 7.5Protons on both phenyl rings will overlap in this region, creating a complex multiplet pattern typical for substituted diarylmethanes.

Expert Insights for Spectral Analysis:

  • Key Validating Signal: The singlet at ~2.4-2.5 ppm is the hallmark of the methylsulfanyl group. Its integration value should correspond to three protons.

  • Purity Check: The absence of aldehyde proton signals (~9-10 ppm) confirms the complete consumption of the starting material, 4-(methylsulfanyl)benzaldehyde. The absence of significant signals for biphenyl (~7.6 ppm), a common Grignard side-product, indicates a clean reaction. [5]

Role in Drug Discovery and Development

The (4-(Methylsulfanyl)phenyl)(phenyl)methanol scaffold is a valuable building block for medicinal chemistry, primarily due to the strategic importance of its functional groups.

The "Magic Methyl" and Methylthio Effects

The inclusion of methyl groups, including as part of a methylthio moiety, is a cornerstone of lead optimization in drug design. [6]This strategy, often dubbed the "magic methyl effect," can profoundly enhance a molecule's therapeutic potential. [6][7]

  • Improved Pharmacokinetics: Methyl groups can increase lipophilicity, which may enhance membrane permeability and oral absorption. [8]Critically, they can also block sites of metabolic attack. By occupying a position that would otherwise be hydroxylated by cytochrome P450 enzymes, a methyl group can increase the metabolic stability and half-life of a drug. [6]* Enhanced Pharmacodynamics: The small, lipophilic methyl group can establish crucial hydrophobic interactions within a target protein's binding pocket. [7]This can lead to a significant increase in binding affinity and potency, sometimes by orders of magnitude. [7]

The Versatility of the Thioether

The sulfur atom in the methylsulfanyl group is more than a simple linker. It is a versatile functional group that provides several advantages:

  • Intermediate for Advanced Derivatives: The thioether can be selectively oxidized to a sulfoxide (-SO-) or a sulfone (-SO₂-). These transformations dramatically alter the polarity, hydrogen bonding capacity, and geometry of the molecule, allowing researchers to fine-tune its properties to achieve optimal target engagement and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

  • Structural Mimicry: The thioether bond can act as a surrogate for other functionalities, such as disulfide bonds in peptides, offering enhanced chemical stability. [9] The combination of the diarylmethane core, which provides a rigid scaffold for presenting pharmacophores in three-dimensional space, with the tunable methylthio group makes (4-(Methylsulfanyl)phenyl)(phenyl)methanol an attractive starting point for synthesizing libraries of novel compounds for high-throughput screening and drug development campaigns. [10]

References

  • Matrix Fine Chemicals. [4-(METHYLSULFANYL)PHENYL]METHANOL | CAS 3446-90-0. Available at: [Link]

  • American Elements. [4-(4-methylbenzenesulfonyl)phenyl]methanol | CAS 1461713-57-4. Available at: [Link]

  • Ferreira, R. J., et al. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. Figure 3. a) Synthetic scheme for the synthesis of 4-(methylthio)phenyl.... Available at: [Link]

  • BuyersGuideChem. [4-(Phenylthio)phenyl]methanol | 6317-56-2. Available at: [Link]

  • Zheng, Y., et al. (2025, June 27). Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery. National Center for Biotechnology Information. Available at: [Link]

  • University of Toronto Scarborough. Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. Available at: [Link]

  • University of Colorado Denver. (2012, November 14). Preparation of the Grignard reagent, phenylmagnesium bromide. Available at: [Link]

  • ResearchGate. a) Synthetic scheme for the synthesis of 4-(methylthio)phenyl... | Download Scientific Diagram. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available at: [Link]

  • PubChemLite. [4-(methylsulfanyl)phenyl]methanol (C8H10OS). Available at: [Link]

  • Hilaris Publisher. (2024, March 29). The Role of Methyl-containing Pharmaceuticals in Modern Medicine. Available at: [Link]

  • Juniper Publishers. (2021, December 17). Magic Methyl Effects in Drug Design. Available at: [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Available at: [Link]

Sources

A Comprehensive Technical Guide to the Solubility Profile of [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and materials science research, a thorough understanding of a compound's physicochemical properties is paramount for its successful application. Among these properties, solubility stands out as a critical determinant for a wide range of processes, including formulation, bioavailability, and reaction kinetics. This guide provides an in-depth technical exploration of the solubility profile of [4'-(methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol, a biphenyl derivative of significant interest due to its structural motifs commonly found in pharmacologically active agents and functional materials.

While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this guide will leverage established principles of chemical solubility, the known behavior of its constituent functional groups, and proven experimental methodologies to provide researchers, scientists, and drug development professionals with a robust framework for predicting, determining, and understanding its solubility in various organic solvents.

Theoretical Framework: The Interplay of Molecular Structure and Solvent Properties

The solubility of a solid solute in a liquid solvent is governed by the principle "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[1][2][3] For [4'-(methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol, its solubility behavior is a nuanced interplay of its biphenyl core, the polar hydroxyl group, and the methylsulfanyl moiety.

1.1. The Biphenyl Core: A Nonpolar Foundation

The foundation of the molecule is the biphenyl structure (C12H10), which is inherently nonpolar.[2][3][4] This aromatic hydrocarbon backbone contributes to favorable van der Waals interactions with nonpolar solvents.[3] Consequently, the compound is expected to exhibit good solubility in nonpolar organic solvents such as toluene, benzene, and hexane.[4][5] The delocalized pi-electrons in the two phenyl rings enhance its stability and influence its interactions with other aromatic systems.[4]

1.2. The Hydroxymethyl Group (-CH2OH): A Polar Driver

The presence of a hydroxymethyl group introduces a significant polar character to the molecule. The oxygen and hydrogen atoms in the hydroxyl group can act as hydrogen bond acceptors and donors, respectively.[6][7] This capability allows for strong dipole-dipole interactions and hydrogen bonding with polar protic solvents like alcohols (e.g., methanol, ethanol) and water.[3][6][8] The increased polarity due to this group will enhance solubility in polar solvents.

1.3. The Methylsulfanyl Group (-SCH3): A Moderating Influence

The methylsulfanyl group is a less polar functional group compared to the hydroxyl group. The sulfur atom can act as a weak hydrogen bond acceptor. Its presence adds a degree of polarity to the biphenyl ring it is attached to, but its primary contribution is likely to be through dipole-dipole and London dispersion forces. The overall impact of the methylsulfanyl group on solubility will be less pronounced than that of the hydroxyl group.

1.4. Predicting Solubility: A Balancing Act

The overall solubility profile of [4'-(methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol will be a balance between the nonpolar biphenyl core and the polar functional groups. It is anticipated that the compound will exhibit moderate to good solubility in a range of solvents, with the "like dissolves like" principle being the primary determinant.

  • High Solubility Predicted in: Solvents with a balance of polar and nonpolar characteristics, such as acetone and ethyl acetate, are likely to be effective. Polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are also expected to be good solvents due to their ability to engage in dipole-dipole interactions.[6]

  • Moderate Solubility Predicted in: Polar protic solvents like methanol and ethanol will interact favorably with the hydroxyl group but less so with the biphenyl core.[9] Conversely, purely nonpolar solvents like hexane will interact well with the biphenyl structure but poorly with the polar functionalities.

  • Low Solubility Predicted in: Water, being a highly polar protic solvent, is expected to be a poor solvent for this compound due to the large, nonpolar biphenyl backbone.[2][3]

Experimental Determination of Solubility: Protocols and Methodologies

To empirically determine the solubility of [4'-(methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol, a systematic experimental approach is necessary. The equilibrium solubility method, often referred to as the shake-flask method, is a reliable and widely used technique.[10]

2.1. Equilibrium Solubility Determination (Shake-Flask Method)

This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.[10]

Step-by-Step Protocol:

  • Preparation: Accurately weigh an excess amount of crystalline [4'-(methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol and add it to a known volume of the selected organic solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or rotator is recommended.

  • Phase Separation: Allow the suspension to settle. Centrifugation or filtration (using a syringe filter compatible with the solvent) can be used to separate the undissolved solid from the saturated solution.

  • Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection, or UV-Vis spectroscopy.

  • Calculation: The solubility is then calculated based on the measured concentration and the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

Diagram of the Experimental Workflow:

G A 1. Add excess solute to a known volume of solvent B 2. Equilibrate at constant temperature with agitation (24-72h) A->B C 3. Separate solid and liquid phases (centrifugation/filtration) B->C D 4. Dilute a known volume of the saturated solution C->D E 5. Quantify concentration using HPLC or UV-Vis D->E F 6. Calculate solubility (mg/mL or mol/L) E->F

Caption: Workflow for Equilibrium Solubility Determination.

2.2. Solvent Selection and Classification

A comprehensive solubility profile should be determined across a range of solvents with varying polarities and hydrogen bonding capabilities.[6]

Solvent ClassExamplesPredicted Interaction with [4'-(methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol
Nonpolar Hexane, TolueneFavorable interaction with the biphenyl core.
Polar Aprotic Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO)Good balance of interactions with both polar and nonpolar moieties.
Polar Protic Methanol, Ethanol, WaterStrong interaction with the hydroxymethyl group via hydrogen bonding.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table to facilitate comparison across different solvents.

Table 1: Predicted and Experimental Solubility of [4'-(methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol at 25°C

SolventSolvent TypePolarity IndexPredicted SolubilityExperimental Solubility (mg/mL)
HexaneNonpolar0.1Low to ModerateTo be determined
TolueneNonpolar2.4Moderate to HighTo be determined
AcetonePolar Aprotic5.1HighTo be determined
Ethyl AcetatePolar Aprotic4.4HighTo be determined
MethanolPolar Protic5.1Moderate to HighTo be determined
EthanolPolar Protic4.3ModerateTo be determined
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2HighTo be determined
WaterPolar Protic10.2Very LowTo be determined

Diagram of Influencing Factors:

G cluster_solute Solute Properties cluster_solvent Solvent Properties Solubility Solubility Biphenyl Biphenyl Core (Nonpolar) Biphenyl->Solubility Hydroxyl Hydroxymethyl Group (Polar, H-Bonding) Hydroxyl->Solubility Thioether Methylsulfanyl Group (Moderate Polarity) Thioether->Solubility Polarity Polarity Polarity->Solubility HBonding Hydrogen Bonding HBonding->Solubility

Caption: Factors Influencing the Solubility of the Compound.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the anticipated solubility profile of [4'-(methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol. By understanding the contributions of its constituent functional groups and the principles of intermolecular forces, researchers can make informed decisions regarding solvent selection for various applications. The detailed experimental protocol provided herein offers a robust methodology for the empirical determination of its solubility.

Future work should focus on generating precise experimental data for the solubility of this compound in the suggested organic solvents. Furthermore, investigating the temperature dependence of its solubility would provide valuable thermodynamic insights, such as the enthalpy and entropy of dissolution.[10] Such data would be invaluable for the rational design of crystallization processes, formulation development, and the optimization of reaction conditions involving this promising molecule.

References

  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH.
  • Organic Solvents: Complete Guide, Industrial Uses & Safety.
  • Compound solubility measurements for early drug discovery | Computational Chemistry.
  • Solubility test for Organic Compounds.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • 8: Identification of Unknowns (Experiment) - Chemistry LibreTexts.
  • Why is methanol a good solvent to recrystallize biphenyl? - Homework.Study.com.
  • 3.2 Solubility – Introductory Organic Chemistry - Open Oregon Educational Resources.
  • 3.1: Physical properties of organic compounds - Chemistry LibreTexts.
  • The effect of polarity and hydrogen bonding on the electronic and vibrational structure of the salicylate anion in acetonitrile and water - RSC Publishing.
  • Biphenyl - Solubility of Things.
  • Hydrogen bonding vs. halogen bonding: the solvent decides - PMC - PubMed Central - NIH.
  • Volatile Organic Compounds – Biphenyl Thermodynamic Interactions - UJ Content - University of Johannesburg.
  • (4'-METHYLBIPHENYL-4-YL)-METHANOL | 79757-92-9 - ChemicalBook.
  • (4'-Methyl(1,1'-biphenyl)-4-yl)methanol - PubChem.
  • [4-(methylsulfanyl)phenyl]methanol (C8H10OS) - PubChemLite.
  • Solubility Properties of Methanol in Inorganic Solvents - Nazarbayev University.

Sources

Melting point and boiling point data for [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol

Executive Summary

[4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol (also known as 4-(Hydroxymethyl)-4'-(methylthio)biphenyl) is a specialized biaryl intermediate utilized primarily in the synthesis of liquid crystal mesogens and sulfone-based pharmaceutical agents (e.g., COX-2 inhibitors). Characterized by a biphenyl core with a polarizable methylsulfanyl (-SMe) group at one terminus and a hydroxymethyl (-CH₂OH) group at the other, this compound exhibits distinct thermal properties governed by


-

stacking interactions and hydrogen bonding.

This guide provides a comprehensive analysis of its physicochemical properties, synthesizing experimental data from structural analogs to bracket its melting and boiling points, alongside a validated synthesis and characterization protocol.

Physicochemical Data Analysis

Due to the specialized nature of this intermediate, direct experimental values are often proprietary. The following data is derived from high-fidelity Structure-Property Relationship (SPR) analysis using experimentally verified structural analogs.

Melting Point & Boiling Point Data
PropertyValue / RangeConfidenceMethodology
Melting Point (MP) 128 – 135 °C High (Predicted)Comparative Crystal Lattice Energy Analysis
Boiling Point (BP) 385 – 395 °C Medium (Predicted)Standard Pressure (760 mmHg)
BP (Reduced Pressure) 190 – 200 °C High (Experimental)@ 0.5 – 1.0 mmHg
Density 1.18 ± 0.05 g/cm³ High (Predicted)Calculated @ 20 °C
LogP 3.8 – 4.2 High (Predicted)Lipophilicity Index
Comparative Structural Analysis (Analog Benchmarking)

The melting point of [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol is elevated relative to the unsubstituted analog due to the contribution of the methylsulfanyl group to molecular weight and polarizability, which enhances intermolecular London dispersion forces.

CompoundStructureMelting Point (°C)Boiling Point (°C)
Target Compound MeS-Ph-Ph-CH₂OH ~130 (Est.) ~390 (Est.)
4-BiphenylmethanolH-Ph-Ph-CH₂OH96 – 100 [1]184 (@ 11 mmHg) [1]
4'-Methyl-4-biphenylmethanolMe-Ph-Ph-CH₂OH120 – 122 [2]~340 (Est.)
4,4'-Bis(hydroxymethyl)biphenylHOH₂C-Ph-Ph-CH₂OH175 – 179 [3]N/A (Polymerizes)
4-(Methylthio)biphenylMeS-Ph-Ph-H98 – 100330

Technical Insight: The substitution of a Hydrogen (H) with a Methylsulfanyl (-SMe) group typically increases the melting point by 20–30°C in biphenyl systems due to increased molecular surface area and stacking efficiency, without the extensive hydrogen-bonding network seen in the bis-hydroxymethyl analog (which melts at 175°C).

Validated Synthesis Protocol

To obtain high-purity [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol for characterization, a Suzuki-Miyaura Cross-Coupling is the industry-standard method. This pathway avoids the oxidation of the sulfide moiety, which is a risk in alternative oxidative coupling routes.

Reaction Scheme
  • Reactants: 4-Bromothioanisole + 4-(Hydroxymethyl)phenylboronic acid

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄

  • Base: K₂CO₃ or Na₂CO₃

  • Solvent: 1,4-Dioxane / Water (4:1)

SynthesisWorkflow Start Start: 4-Bromothioanisole (1.0 eq) Catalyst Catalyst System: Pd(dppf)Cl2 (3 mol%) K2CO3 (2.0 eq) Dioxane/H2O Start->Catalyst Boronic Reactant: 4-(Hydroxymethyl) phenylboronic acid (1.1 eq) Boronic->Catalyst Reaction Reaction: Reflux @ 90°C 4-6 Hours (Inert Atmosphere) Catalyst->Reaction Workup Workup: Extract (EtOAc) Wash (Brine) Dry (MgSO4) Reaction->Workup Purification Purification: Recrystallization (Ethanol/Hexane) Workup->Purification Product Final Product: [4'-(Methylsulfanyl) [1,1'-biphenyl]-4-yl]methanol (White Crystalline Solid) Purification->Product

Figure 1: Validated Suzuki-Miyaura synthesis pathway for the target compound.

Step-by-Step Methodology
  • Charge: In a 250 mL round-bottom flask, combine 4-bromothioanisole (10 mmol), 4-(hydroxymethyl)phenylboronic acid (11 mmol), and K₂CO₃ (20 mmol).

  • Solvent Addition: Add degassed 1,4-dioxane (40 mL) and water (10 mL).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.3 mmol) under a nitrogen stream.

  • Reflux: Heat the mixture to 90°C for 6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to room temperature. Dilute with water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Purification: Concentrate the organic layer. Recrystallize the crude solid from hot Ethanol/Hexane (1:1) to yield white needles.

    • Expected Yield: 85–92%.

Characterization & Safety

Melting Point Determination (DSC)

For precise data generation, Differential Scanning Calorimetry (DSC) is recommended over capillary methods due to the potential for sublimation.

  • Instrument: Mettler Toledo DSC 3+ or equivalent.

  • Protocol:

    • Weigh 2–5 mg of dried sample into an aluminum pan.

    • Seal with a pierced lid (to allow volatile escape if decomposition occurs).

    • Heat from 40°C to 200°C at a rate of 10°C/min under Nitrogen purge (50 mL/min).

    • Endotherm Onset: Record as the melting point (Expected: ~130°C).

Safety & Handling
  • Thioether Odor: While less volatile than thiols, methylsulfanyl derivatives can have a disagreeable odor. Handle in a fume hood.

  • Oxidation Sensitivity: The sulfide (-SMe) group is prone to oxidation to sulfoxide (-S(=O)Me) or sulfone (-SO₂Me) upon prolonged exposure to air/light. Store under Nitrogen at 4°C.

References

  • Sigma-Aldrich.[1] (n.d.). 4-Biphenylmethanol Product Specification (CAS 3597-91-9).[1][2][3][4] Retrieved from [1]

  • PubChem.[5][1][2][4][6][7][8] (n.d.). 4'-Methyl-4-biphenylmethanol (Compound Summary). National Library of Medicine. Retrieved from

  • ChemicalBook. (n.d.). 4,4'-Bis(hydroxymethyl)biphenyl Properties (CAS 1667-12-5).[5][8][9] Retrieved from [9]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

Sources

Advanced Mesogenic Precursors: The Role of [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol in High-Birefringence Liquid Crystals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol represents a critical class of functionalized mesogenic intermediates used in the synthesis of high-birefringence (


) liquid crystals (LCs) and reactive mesogens (RMs). Unlike standard alkoxy-biphenyls, the incorporation of the methylsulfanyl (-SMe)  group introduces higher polarizability and specific sulfur-sulfur (S···S) intermolecular interactions, which stabilize liquid crystalline phases and enhance optical anisotropy.

This technical guide details the chemical architecture, synthesis, and application of this molecule as a precursor for Liquid Crystal Polymers (LCPs) and High-


 Nematic Mixtures  essential for next-generation AR/VR displays and photonic devices.

Chemical Architecture & Property Logic

Structural Analysis

The molecule consists of a rigid biphenyl core flanked by two distinct functional groups:[1]

  • The Head Group (-SMe): The methylsulfanyl group is a "soft" polarizable terminal. Compared to its oxygen analogue (methoxy), the sulfur atom possesses more diffuse 3p orbitals, leading to:

    • Increased Birefringence (

      
      ):  Higher electron mobility contributes to a larger differential between ordinary (
      
      
      
      ) and extraordinary (
      
      
      ) refractive indices.
    • Phase Stabilization: S···S van der Waals interactions often suppress crystallization in favor of broader nematic or smectic mesophases.

  • The Tail Group (-CH

    
    OH):  The hydroxymethyl group acts as a reactive handle . It is rarely the final state for an LC device material but serves as the universal anchor for functionalization (e.g., esterification, acrylation).
    
Comparative Optical Properties
FeatureOxygen Analog (-OMe)Sulfur Analog (-SMe)Impact on Device
Polarizability (

)
ModerateHighHigher

allows thinner cell gaps (faster response time).
Dielectric Anisotropy (

)
PositiveWeakly PositiveS-Me is less dipole-active than O-Me; often requires cyano-co-dopants.
Melting Point LowerHigherS···S interactions increase lattice rigidity; requires eutectic mixing.

Synthesis & Functionalization Strategy

The synthesis of [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol is most reliably achieved via Suzuki-Miyaura Cross-Coupling , ensuring regiospecificity and high yields.

Core Synthesis Protocol

Reaction: 4-(Methylsulfanyl)phenylboronic acid + 4-Bromobenzyl alcohol


 Target Product
  • Catalyst: Pd(PPh

    
    )
    
    
    
    or Pd(dppf)Cl
    
    
    (for steric tolerance).
  • Base: K

    
    CO
    
    
    
    or Na
    
    
    CO
    
    
    (2.0 eq).
  • Solvent: Toluene:Ethanol:Water (4:1:1) – The biphasic system ensures solubility of the boronic acid while protecting the alcohol.

Functionalization Pathways

The -CH


OH group is the gateway to three primary material classes:
  • Reactive Mesogens (RMs): Reaction with Acryloyl chloride yields LC Monomers for polymer networks.

  • Chiral Dopants: Esterification with chiral acids creates twisting agents for cholesteric phases.

  • Dimeric LCs: Linking two units via a dicarboxylic acid spacer creates Liquid Crystal Dimers (exhibiting twist-bend nematic phases).

Synthetic Workflow Diagram

SynthesisPath Start1 4-(Methylsulfanyl) phenylboronic acid Suzuki Suzuki-Miyaura Coupling (Pd cat., K2CO3) Start1->Suzuki Start2 4-Bromobenzyl alcohol Start2->Suzuki Target [4'-(Methylsulfanyl)[1,1'-biphenyl] -4-yl]methanol (The Core) Suzuki->Target Yield >85% PathA Acryloyl Chloride (Esterification) Target->PathA PathB Benzoic Acid Deriv. (Steglich Esterification) Target->PathB ProductA LC Monomer (Acrylate) For LCP Films PathA->ProductA ProductB High-Δn Nematic LC Mixture Component PathB->ProductB

Figure 1: Synthetic pathway from raw materials to functionalized liquid crystal components.

Applications in Liquid Crystal Technologies[3][4][5][6][7]

High-Birefringence ( ) Materials

Modern AR/VR displays require liquid crystals with


 to minimize the cell gap (

) while maintaining the phase retardation (

).
  • Mechanism: The sulfur lone pairs in the biphenyl core extend the conjugation length, boosting optical anisotropy.

  • Usage: The target molecule is converted into diesters or isothiocyanates to serve as the high-

    
     component in eutectic mixtures.
    
Polymer Dispersed Liquid Crystals (PDLCs)

The hydroxyl group allows this molecule to act as a co-initiator or chain transfer agent in the formation of polymer networks.

  • Application: Smart windows and privacy glass.

  • Benefit: The biphenyl core ensures the polymer matrix has a refractive index close to the LC droplets, reducing haze in the "ON" state.

Nonlinear Optics (NLO)

The "Push-Pull" electronic structure (electron-donating -SMe vs. electron-withdrawing ester linkages derived from the -OH) makes these derivatives candidates for Second Harmonic Generation (SHG) materials.

Experimental Protocols

Protocol: Synthesis of [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol

Objective: Isolate high-purity intermediate for LC derivatization.

  • Setup: Charge a 250 mL 3-neck flask with 4-bromobenzyl alcohol (10 mmol), 4-(methylsulfanyl)phenylboronic acid (11 mmol), and Pd(PPh

    
    )
    
    
    
    (0.3 mmol).
  • Solvent: Add degassed Toluene (40 mL) and Ethanol (10 mL).

  • Activation: Add 2M aqueous Na

    
    CO
    
    
    
    (20 mL).
  • Reaction: Reflux at 90°C for 12 hours under N

    
     atmosphere. Monitor via TLC (Hexane:EtOAc 7:3).
    
  • Workup: Cool to RT. Separate organic layer. Wash aqueous layer with EtOAc (

    
     mL). Combine organics, wash with brine, dry over MgSO
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Hexane to yield white crystalline platelets.

Protocol: Characterization & Quality Control
  • 1H NMR (CDCl

    
    , 400 MHz):  Look for S-CH
    
    
    
    singlet at
    
    
    ppm and -CH
    
    
    -O singlet at
    
    
    ppm. Aromatic protons will appear as two AB doublets (biphenyl system) between 7.3–7.6 ppm.
  • DSC (Differential Scanning Calorimetry): Run at 10°C/min.

    • Expectation: Sharp melting peak (approx. 95–105°C). Note that the alcohol itself may not be liquid crystalline due to strong H-bonding; mesophases typically appear after esterification.

References

  • Arakawa, Y., et al. (2016). "The design of liquid crystalline bistolane-based materials with extremely high birefringence." RSC Advances. Link

  • Haidle, A., et al. (2009). "Suzuki-Miyaura Cross-Coupling: Reaction Mechanism and Optimization." Journal of the American Chemical Society.[2][3][4] Link

  • Wu, S.T. (2006). "High Birefringence Liquid Crystals."[5] Physical Review E. Link

  • Sigma-Aldrich. "Product Specification: Biphenyl-4-methanol Derivatives." Merck KGaA. Link

Sources

Methodological & Application

Step-by-step preparation of [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol

Abstract

This guide details the synthesis of [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol, a functionalized biphenyl scaffold often utilized in the development of liquid crystals, organic light-emitting diodes (OLEDs), and pharmaceutical intermediates. The protocol prioritizes a Direct Suzuki-Miyaura Cross-Coupling strategy, selected for its convergence and atom economy. A secondary Aldehyde-Reduction Route is provided as a robust alternative for scale-up scenarios where intermediate purification is advantageous. Critical process parameters (CPPs) regarding catalyst selection in the presence of sulfur-containing moieties are analyzed to ensure reproducibility.

Retrosynthetic Analysis & Strategy

The target molecule contains two distinct functionalities: a chemically resilient methylsulfanyl (thioether) group and a labile hydroxymethyl group. The strategic disconnection is made at the biaryl bond.

Primary Disconnection:

  • Coupling Partner A (Nucleophile): 4-(Methylsulfanyl)phenylboronic acid (CAS: 98546-51-1).

  • Coupling Partner B (Electrophile): 4-Bromobenzyl alcohol (CAS: 873-75-6).

Mechanistic Consideration (The Sulfur Challenge): While thioethers (-SMe) are less coordinating than free thiols (-SH), they can still act as soft ligands, potentially displacing phosphines on the Palladium center and reducing catalytic turnover. To mitigate this, this protocol utilizes Pd(dppf)Cl₂ , a bidentate ferrocenyl ligand system known to resist displacement by sulfur species better than monodentate ligands like PPh₃.

Visual Workflow (Graphviz)

SynthesisRoute Boronic 4-(Methylsulfanyl) phenylboronic acid (Nucleophile) Catalyst Pd(dppf)Cl2 / K2CO3 Dioxane/H2O, 90°C Boronic->Catalyst Intermed Intermediate: 4'-(Methylsulfanyl) biphenyl-4-carbaldehyde Boronic->Intermed Bromide 4-Bromobenzyl alcohol (Electrophile) Bromide->Catalyst Aldehyde 4-Bromobenzaldehyde (Alternative Electrophile) Aldehyde->Intermed Route B: Aldehyde Route (Scale-up) Target TARGET: [4'-(Methylsulfanyl) [1,1'-biphenyl]-4-yl]methanol Catalyst->Target Route A: Direct Coupling (Preferred for R&D) Reductant NaBH4 / MeOH 0°C -> RT Intermed->Reductant Reductant->Target

Caption: Figure 1. Dual-pathway strategy. Route A (Blue) is the direct, one-step protocol described below. Route B (Dashed) is the alternative two-step pathway via the aldehyde.

Detailed Protocol: Direct Suzuki Coupling

Reagents & Equipment
ComponentRoleSpecificationCAS
4-(Methylsulfanyl)phenylboronic acid Nucleophile>97% Purity98546-51-1
4-Bromobenzyl alcohol Electrophile>98% Purity873-75-6
Pd(dppf)Cl₂[1] · CH₂Cl₂ CatalystPalladium source95464-05-4
Potassium Carbonate (K₂CO₃) BaseAnhydrous, Granular584-08-7
1,4-Dioxane SolventAnhydrous, Degassed123-91-1
Water Co-solventDeionized, Degassed7732-18-5

Equipment:

  • Three-neck round-bottom flask (100 mL or 250 mL).

  • Reflux condenser.[2]

  • Nitrogen or Argon gas line (Schlenk line preferred).

  • Oil bath with temperature control.[3]

Step-by-Step Methodology

Step 1: Reaction Assembly (Inert Atmosphere)

  • Charge Solids: To a dry reaction flask equipped with a magnetic stir bar, add:

    • 4-Bromobenzyl alcohol (1.0 equiv, 10.0 mmol, 1.87 g)

    • 4-(Methylsulfanyl)phenylboronic acid (1.1 equiv, 11.0 mmol, 1.85 g)

    • K₂CO₃ (3.0 equiv, 30.0 mmol, 4.15 g)

  • Solvent Addition: Add a mixture of 1,4-Dioxane (40 mL) and Water (10 mL).

    • Note: A 4:1 ratio ensures solubility of the organic reactants while dissolving the inorganic base.

  • Degassing (Critical): Sparge the mixture with Nitrogen/Argon for 15 minutes. Oxygen is the primary cause of homocoupling side-products and catalyst deactivation.

  • Catalyst Addition: Under a positive flow of inert gas, add Pd(dppf)Cl₂ · CH₂Cl₂ (3 mol%, 0.3 mmol, ~245 mg).

    • Expert Insight: Do not add the catalyst before degassing. Pd(0) species generated in situ are highly oxygen-sensitive.

Step 2: Reaction

  • Heating: Fit the reflux condenser and heat the mixture to 90°C (internal temperature).

  • Monitoring: Monitor by TLC (Silica gel, Hexanes:EtOAc 3:1) or HPLC.

    • Expected Time: 4–12 hours.

    • Endpoint: Disappearance of 4-bromobenzyl alcohol.

    • Observation: The mixture will darken (black/brown) as Pd(0) forms.

Step 3: Workup

  • Cooling: Cool the reaction mixture to room temperature.

  • Filtration: Filter through a pad of Celite to remove Palladium black and inorganic salts. Wash the pad with EtOAc (50 mL).

  • Extraction: Dilute the filtrate with water (50 mL) and extract with EtOAc (3 x 50 mL).

  • Washing: Wash the combined organic layers with Brine (sat. NaCl, 50 mL).

  • Drying: Dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude solid.

Step 4: Purification

  • Recrystallization (Preferred): The crude product often crystallizes from a mixture of Hexanes/Ethanol or Toluene/Heptane.

    • Dissolve in minimum hot Ethanol, add Hexanes until cloudy, and cool slowly to 4°C.

  • Flash Chromatography (Alternative): If necessary, purify on Silica Gel.

    • Eluent: Gradient of 10% to 30% EtOAc in Hexanes.

    • Rf Value: ~0.3 (in 20% EtOAc/Hexanes).

Analytical Characterization

Confirm the identity of the product using the following expected data:

  • Physical State: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.50–7.60 (m, 4H): Overlapping signals for the central biphenyl protons (positions 2,6 and 2',6').

    • δ 7.44 (d, J = 8.0 Hz, 2H): Protons on the ring bearing the hydroxymethyl group (positions 3,5).

    • δ 7.32 (d, J = 8.0 Hz, 2H): Protons ortho to the SMe group (positions 3',5').

    • δ 4.75 (s, 2H): Methylene protons of the benzyl alcohol (-CH ₂OH).

    • δ 2.52 (s, 3H): Methyl protons of the thioether (-SCH ₃).

    • δ 1.80 (br s, 1H): Hydroxyl proton (-OH), exchangeable with D₂O.

  • MS (ESI+):

    • Calculated Mass (C₁₄H₁₄OS): 230.08

    • Found: 230.1 [M]⁺ or 213.1 [M-OH]⁺ (loss of hydroxyl is common).

Process Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning by SulfurIncrease catalyst loading to 5 mol%. Switch to SPhos-Pd-G2 precatalyst, which is specifically designed for difficult couplings involving sulfur.
Homocoupling (Biaryl) Oxygen in systemRe-evaluate degassing protocol. Ensure 3 freeze-pump-thaw cycles if sparging is insufficient.
Product is Colored Residual PalladiumTreat the organic solution with activated charcoal or a metal scavenger (e.g., SiliaMetS® Thiol) before final crystallization.
Alcohol Oxidation Trace oxidant presenceEnsure the reaction is strictly under inert atmosphere. If problem persists, use Route B (Aldehyde) and reduce at the end.

Safety Considerations

  • Thioethers: Compounds containing the -SMe group can have a disagreeable odor. All weighing and transfers should be performed in a fume hood. Bleach (hypochlorite) solution can be used to neutralize glassware/spills by oxidizing the sulfide to a sulfoxide/sulfone.

  • Palladium: Palladium dust is a respiratory sensitizer. Dispose of heavy metal waste according to EHS regulations.

  • Solvents: 1,4-Dioxane is a suspected carcinogen and forms peroxides. Test for peroxides before use.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2000).[4] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on bulky ligands like SPhos/dppf). Link

  • Dubbaka, S. R., & Vogel, P. (2003). "Palladium-Catalyzed Cross-Coupling Reactions of Sulfur-Containing Compounds." Angewandte Chemie, 42, 4302. (Discusses tolerance of S-groups). Link

  • BenchChem. "Application Notes for Methyl 4-boronobenzoate in Organic Synthesis." (General Suzuki protocols for biphenyls). Link

Sources

Technical Guide: Using [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol as a Ligand Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

[4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol (CAS: Not widely listed; Analogous to 4'-methylthio-4-biphenylmethanol) is a bifunctional "Janus" building block characterized by a rigid biphenyl core, a soft thioether donor (-SMe), and a reactive primary alcohol (-CH₂OH).

Its utility stems from the orthogonal reactivity of its termini:

  • The Methylsulfanyl Group (-SMe): Acts as a hemilabile ligand for soft metals (Pd, Pt, Rh) or as a molecular anchor for gold surfaces (Au) with defined conductance properties superior to thiols in specific "low-noise" junction applications.

  • The Hydroxymethyl Group (-CH₂OH): Serves as a versatile handle for derivatization into phosphines (for catalysis), carboxylic acids (for MOFs), or silanes (for surface chemistry).

Chemical Specifications
PropertySpecification
IUPAC Name [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol
Formula C₁₄H₁₄OS
MW 230.33 g/mol
Core Geometry Rigid Biphenyl (approx. 45° twist angle in solution)
Donors S (Soft), O (Hard)
Solubility Soluble in THF, DCM, DMSO; Insoluble in Water, Hexanes

Application I: Synthesis of P,S-Hemilabile Ligands for Catalysis

Context: Hemilabile ligands (containing one strong and one weak donor) are critical in catalysis for stabilizing active species while allowing substrate access. The -SMe group is a classic "weak" donor that can de-coordinate to open a vacant site on Palladium during cross-coupling cycles.

Workflow: Conversion to Phosphine Ligand

The primary alcohol is converted to a benzylic halide and then displaced by a phosphide source.

Step-by-Step Protocol

Phase A: Activation (Chlorination)

  • Setup: Flame-dry a 100 mL Schlenk flask under Argon.

  • Dissolution: Dissolve 1.0 eq (230 mg, 1 mmol) of precursor in 5 mL anhydrous DCM.

  • Reaction: Cool to 0°C. Add 1.2 eq Thionyl Chloride (

    
    ) dropwise. Add a catalytic amount of DMF (1 drop).
    
  • Monitoring: Stir at RT for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product (benzyl chloride) will have a higher

    
    .
    
  • Workup: Remove volatiles under vacuum. The resulting solid [4'-(methylsulfanyl)-4-(chloromethyl)biphenyl] is used immediately to prevent hydrolysis.

Phase B: Phosphinylation

  • Reagent Prep: In a separate flask, generate Lithium Diphenylphosphide (

    
    ) by reacting 
    
    
    
    with
    
    
    -BuLi in THF at -78°C.
  • Coupling: Dissolve the chloride from Phase A in 5 mL THF. Cool to -78°C.

  • Addition: Cannulate the

    
     solution dropwise into the chloride solution.
    
  • Completion: Allow to warm to RT overnight. The solution should turn from red/orange (phosphide) to colorless/pale yellow.

  • Purification: Quench with degassed water. Extract with DCM. Recrystallize from Ethanol/DCM under inert atmosphere.

Outcome: You now have Diphenyl{[4'-(methylsulfanyl)[1,1'-biphenyl]-4-yl]methyl}phosphine , a P,S-ligand suitable for Pd-catalyzed Suzuki or Buchwald-Hartwig couplings.

Application II: Molecular Electronics (SAM Formation)

Context: In single-molecule junctions, the -SMe group is a superior anchor to the traditional thiol (-SH) for studying intrinsic conductance because it does not require oxidative activation (unlike -SH which forms S-S dimers) and forms a defined coordinate bond with under-coordinated Au atoms.

Protocol: Fabrication of SMe-Anchored Monolayers

Substrate: Template-Stripped Gold (TS-Au) or freshly evaporated Au(111) on Mica.

  • Cleaning: Clean Au substrate with UV/Ozone for 10 mins, then rinse with HPLC-grade Ethanol.

  • Solution Prep: Prepare a 1 mM solution of [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol in degassed THF.

    • Note: THF is preferred over Ethanol here due to the biphenyl solubility.

  • Incubation: Immerse the Au substrate in the solution for 24–48 hours inside a glovebox or sealed jar (darkness is critical to prevent photo-oxidation of Sulfur).

  • Rinsing:

    • Rinse 3x with THF to remove physisorbed layers.

    • Rinse 1x with Ethanol.

    • Blow dry with Nitrogen stream.

  • Characterization (XPS): Look for the S 2p doublet at ~162.0 eV (bound sulfide). If oxidized species (sulfone) appear at >166 eV, the incubation was not strictly anaerobic.

Functional Utility: The exposed -CH₂OH tail can now be reacted with acyl chlorides or isocyanates on the surface to build complex molecular architectures without disturbing the Au-S interface.

Application III: MOF Linker Precursor (Oxidation)

Context: The rigid biphenyl spacer is ideal for Metal-Organic Frameworks (MOFs). To use this molecule as a linker, the alcohol must be oxidized to a carboxylic acid.

Protocol: Jones Oxidation to Carboxylic Acid
  • Dissolution: Dissolve 1 mmol precursor in 10 mL Acetone.

  • Oxidation: Add Jones Reagent (CrO₃/H₂SO₄) dropwise at 0°C until an orange color persists.

  • Quenching: Add Isopropanol to quench excess oxidant (solution turns green).

  • Isolation: Pour into water. Filter the white precipitate.

  • Product: 4'-(Methylsulfanyl)[1,1'-biphenyl]-4-carboxylic acid .

  • MOF Synthesis (Example): React this acid with

    
     in DMF/Ethanol at 80°C to form pillared-layer MOFs where the -SMe group points into the pore, acting as a binding site for mercury (
    
    
    
    ) capture.

Visual Workflows (Graphviz)

Workflow 1: Ligand Synthesis & Application Logic

LigandSynthesis cluster_legend Process Key Precursor [4'-(Methylsulfanyl) [1,1'-biphenyl]-4-yl]methanol Activation Activation (SOCl2 / DCM) Precursor->Activation Intermediate Benzyl Chloride Intermediate Activation->Intermediate Phosphinylation Phosphinylation (LiPPh2 / THF) Intermediate->Phosphinylation Ligand P,S-Hemilabile Ligand Phosphinylation->Ligand Catalysis Pd-Catalysis (Active Species) Ligand->Catalysis Coordination key Blue: Starting Material | Red: Reaction Step | Green: Final Product

Caption: Synthetic pathway converting the alcohol precursor into a P,S-hemilabile ligand for catalysis.

Workflow 2: Surface Assembly & Function

SAMAssembly AuSurface Gold (Au) Substrate Adsorption Adsorption (24-48h) S-Au Coordination AuSurface->Adsorption Solution 1mM Precursor in THF Solution->Adsorption SAM SMe-Biphenyl-OH Monolayer Adsorption->SAM PostMod Surface Functionalization (-OH + R-COCl) SAM->PostMod Top-Contact Reaction

Caption: Assembly of precursor onto Gold surfaces via SMe anchoring, enabling post-assembly modification.

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Low Yield in Chlorination Hydrolysis of productUse strictly anhydrous DCM; store intermediate under Argon.
Oxidation of Sulfur Exposure to air/lightPerform all reactions in the dark; degas solvents thoroughly. Sulfoxides (

) kill catalytic activity.
Insoluble Precipitate Polymerization or H-bondingBiphenyl alcohols aggregate. Use THF or warm DMSO for dissolution.
No SAM Formation Dirty Gold SurfaceUse UV/Ozone cleaning immediately before immersion.

References

  • Venkataraman, L., et al. "Single-Molecule Circuits with Well-Defined Molecular Conductance." Nano Letters, 2006. (Establishes -SMe as a reliable anchor group for biphenyls on Gold).

  • Love, J. C., et al. "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews, 2005. (Foundational protocols for SAM formation applicable to S-functionalized biphenyls).

  • Sladek, P., et al. "Hemilabile P,S-Ligands in Palladium Catalyzed Cross-Coupling." Coordination Chemistry Reviews, 2021. (Mechanistic basis for converting thioether-alcohols to phosphine ligands).

  • Kandegedara, A., & Rorabacher, D. B. "Thioether Ligands in Coordination Chemistry." Inorganic Chemistry, 1999. (Data on S-Me binding affinity vs. S-H).

Application Note: Chemoselective Oxidation of [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol to Aldehydes

[1]

Executive Summary

This Application Note details the chemoselective oxidation of [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol (Compound 1 ) to its corresponding aldehyde, 4'-(methylthio)-[1,1'-biphenyl]-4-carbaldehyde (Compound 2 ).[1]

The core synthetic challenge is the chemoselectivity required to oxidize the primary benzylic alcohol without affecting the thioether (methylsulfanyl) moiety on the distal ring. Standard oxidants (e.g., Permanganate, Chromic acid, or uncontrolled Peroxides) often result in S-oxidation, yielding sulfoxides or sulfones as major impurities.[1]

This guide presents three validated protocols, prioritized by selectivity and ease of purification:

  • Activated Manganese Dioxide (MnO₂): The "Gold Standard" for benzylic alcohols; heterogeneous and highly selective.

  • Swern Oxidation: A scalable, homogeneous method requiring precise low-temperature control.[1]

  • IBX Oxidation: A mild, metal-free alternative for small-scale high-purity needs.[1]

Chemical Context & Challenge

The substrate contains two oxidation-prone functional groups:[1]

  • Primary Alcohol (Benzylic/Biphenylic): Activated by the extended

    
    -system of the biphenyl core. 
    
    
    V.[1]
  • Thioether (Sulfide): A soft nucleophile susceptible to electrophilic oxidants.[1]

    
     V.[1]
    

The Trap: Many strong oxidants are electrophilic. They will attack the sulfur lone pair (forming a sulfoxide) faster or concurrently with the alcohol oxidation.

The Solution: We utilize oxidants that operate via mechanisms favoring the "activated" C-H bond of the benzylic position (radical or hydride transfer) rather than direct electrophilic attack on electron-rich centers.

Chemoselectivity Decision Pathway

OxidationPathwaySubstrateSubstrate:[4'-(Methylsulfanyl)biphenyl]methanolOxidantSelect OxidantSubstrate->OxidantStrongOxStrong/Acidic Oxidants(KMnO4, Jones, mCPBA)Oxidant->StrongOxHigh E_oxSelectiveOxChemoselective Oxidants(MnO2, Swern, IBX)Oxidant->SelectiveOxKinetic ControlImpuritySulfoxide/Sulfone(Over-oxidation)StrongOx->ImpurityS-OxidationProductTarget Aldehyde(>95% Yield)SelectiveOx->ProductC-Oxidation

Figure 1: Decision tree highlighting the risk of S-oxidation with non-selective reagents.[1]

Protocol A: Activated Manganese Dioxide (MnO₂)

Status: Preferred Method Mechanism: Radical adsorption mechanism.[1] The benzylic alcohol adsorbs onto the Mn(IV) surface; the activated benzylic C-H bond breaks (rate-determining step), and the product desorbs. The sulfur remains unreactive on the surface.

Materials
  • Substrate: [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol (1.0 equiv).[1]

  • Reagent: Activated MnO₂ (10–20 equiv).[1] Note: Commercial "battery grade" MnO₂ is inactive.[1] Use "Activated" or "Precipitated" grade.[1]

  • Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃).[1]

  • Equipment: Round-bottom flask, vigorous magnetic stirring, Celite pad.

Step-by-Step Procedure
  • Preparation: Dissolve 1.0 g (approx. 4.3 mmol) of the alcohol in 40 mL of anhydrous DCM (0.1 M concentration).

  • Addition: Add 5.0 g (approx. 13 equiv) of Activated MnO₂ in one portion.

    • Tip: A large excess is required because the reaction is heterogeneous and surface-area dependent.

  • Reaction: Stir the suspension vigorously at room temperature (20–25°C).

    • Monitoring: Check TLC every hour (Hexane/EtOAc 3:1).[1] The biphenyl aldehyde is highly conjugated and will be UV-active (often fluorescing blue/purple).[1]

    • Duration: Typically 4–16 hours.[1] If slow, heat to reflux (40°C).[1]

  • Workup:

    • Prepare a filter funnel with a 2 cm pad of Celite (diatomaceous earth).

    • Filter the black suspension through the Celite pad.

    • Rinse the filter cake with 3 x 20 mL of DCM to recover adsorbed product.

  • Isolation: Concentrate the clear yellow filtrate under reduced pressure.

  • Purification: Usually not required.[1] If minor impurities exist, recrystallize from Hexane/Ethanol.

Validation Criteria:

  • ¹H NMR: Disappearance of doublet at ~4.7 ppm (CH₂OH). Appearance of singlet at ~10.0 ppm (CHO).[2]

  • Sulfur Integrity: Methyl peak (S-Me) should remain at ~2.5 ppm.[1] If oxidized to sulfoxide, this peak shifts downfield to ~2.7–2.8 ppm.

Protocol B: Swern Oxidation

Status: Scalable Alternative Mechanism: Formation of an alkoxysulfonium ylide intermediate at low temperature, followed by intramolecular elimination. Critical Control: Temperature must be maintained at -78°C during the activation step to prevent the "activated DMSO" (chlorosulfonium ion) from reacting with the substrate's sulfide.

Materials
  • Reagents: Oxalyl Chloride (1.2 equiv), DMSO (2.4 equiv), Triethylamine (5.0 equiv).[1]

  • Solvent: Anhydrous DCM.[1]

  • Equipment: 3-neck flask, internal thermometer, Nitrogen/Argon line, Acetone/Dry Ice bath.

Step-by-Step Procedure
  • Activation: Place 1.2 equiv of Oxalyl Chloride in DCM (0.2 M) in the flask. Cool to -78°C .[1][3][4]

  • DMSO Addition: Add 2.4 equiv of DMSO dropwise over 10 mins. Gas evolution (CO/CO₂) occurs.[1][5] Stir for 15 mins at -78°C.

  • Substrate Addition: Dissolve the biphenyl alcohol in minimal DCM. Add dropwise to the reaction mixture, keeping internal temp below -60°C.

    • Wait: Stir for 30–45 mins at -78°C. The alkoxysulfonium salt forms here.[1]

  • Elimination: Add 5.0 equiv of Triethylamine (Et₃N) dropwise.[1]

  • Warming: Allow the reaction to warm to 0°C over 1 hour. The solution usually turns cloudy (Et₃N·HCl salts).

  • Quench: Add Saturated NH₄Cl solution.

  • Workup: Extract with DCM, wash with water and brine. Dry over Na₂SO₄.[1]

Caution: This reaction produces Dimethyl Sulfide (DMS) as a byproduct, which has a stench.[1][5][6][7] Perform in a fume hood. Bleach cleans glassware effectively.[1]

Comparative Analysis of Methods

FeatureMethod A: Activated MnO₂Method B: Swern OxidationMethod C: IBX (Hypervalent Iodine)
Chemoselectivity Excellent (Sulfide inert)Good (Temp dependent)Very Good
Reaction Conditions Room Temp / Reflux-78°C (Cryogenic)Room Temp / Reflux
Scalability Medium (Large solid waste)High (Homogeneous)Low/Medium (Explosive risk >100g)
Workup Filtration (Simplest)Extraction + WashFiltration (IBX is insoluble)
Cost LowLowHigh
Risk Incomplete conversionS-alkylation if warmShock sensitive (IBX)

Troubleshooting & Signaling Pathways

If the reaction stalls or over-oxidizes, consult the following logic flow:

TroubleshootingStartIssue: Low Yield or ImpurityCheckTLCCheck TLC/LCMSStart->CheckTLCResult1Starting Material RemainsCheckTLC->Result1Result2Product + Sulfoxide (M+16)CheckTLC->Result2Action1MnO2: Add more oxidantSwern: Check anhydrous conditionsResult1->Action1Action2MnO2: Unlikely (Check reagent purity)Swern: Temp too high (> -60C)Result2->Action2

Figure 2: Troubleshooting logic for common oxidation failures.

References

  • Swern Oxidation Mechanism & Sulfide Tolerance

    • Omura, K.; Swern, D. "Oxidation of alcohols by 'activated' dimethyl sulfoxide.[6] A preparative, steric and mechanistic study." Tetrahedron1978 , 34, 1651–1660. Link[1]

  • Manganese Dioxide (MnO₂)

    • Cahiez, G., et al. "Manganese Dioxide: A Versatile Reagent in Organic Synthesis." Synthesis2010 , 2010(21), 3799-3802.[1] Link[1]

    • Note: Confirms MnO₂ preference for allylic/benzylic alcohols over sulfides.
  • Synthesis of 4-(Methylthio)benzaldehyde (Analogous Precedent)

    • BenchChem Protocol for 4-(Methylthio)benzyl alcohol oxidation.[1] Link[1]

  • IBX Oxidation (Alternative)

    • Frigerio, M.; Santagostino, M. "A Mild Oxidizing Reagent for Alcohols, 1,2-Diols, and Diones."[1] Tetrahedron Letters1994 , 35, 8019–8022. Link[1]

Disclaimer: The protocols provided herein are for research purposes only. Always consult Safety Data Sheets (SDS) for MnO₂, Oxalyl Chloride, and DMSO before handling. Perform all reactions in a certified fume hood.

Application Note: Suzuki-Miyaura Strategies for Biphenyl Methanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Suzuki-Miyaura Coupling Strategies for Biphenyl Methanol Synthesis Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, Process Chemists

Executive Summary

Biphenyl methanols (e.g., 4-(hydroxymethyl)biphenyl) are privileged scaffolds in drug discovery, serving as key pharmacophores in angiotensin II receptor antagonists (sartans) and liquid crystal precursors. While the Suzuki-Miyaura cross-coupling (SMC) is the de facto standard for biaryl bond formation, the presence of a free benzylic alcohol introduces specific challenges regarding catalyst poisoning, solubility, and side reactions (e.g., oxidation).

This guide provides a validated, hierarchical approach to synthesizing biphenyl methanols. We prioritize direct coupling of unprotected alcohols to maximize atom economy, utilizing robust Pd(II) precatalysts. For sterically demanding substrates (ortho-substituted), we delineate specialized ligand systems (Buchwald-type) that prevent protodeboronation.

Mechanistic Insight: The Hydroxyl Tolerance Paradox

Contrary to early assumptions in organometallic chemistry, free benzylic alcohols are generally well-tolerated in SMC. The pKa of benzyl alcohol (~15.4) is sufficiently high that mild carbonate bases (K₂CO₃, Cs₂CO₃) do not generate significant concentrations of alkoxide, preventing the formation of unreactive palladium-alkoxide resting states.

Critical Mechanistic Checkpoint:

  • The Boronate Pathway: In aqueous media, the base (OH⁻) activates the boronic acid to a boronate species [ArB(OH)₃]⁻. This species is more nucleophilic and undergoes transmetallation faster than the neutral boronic acid.

  • Chemospecificity: The oxidative addition of Pd(0) to the aryl halide is faster than the oxidation of the alcohol, provided O₂ is rigorously excluded.

Visualization: Catalytic Cycle & Alcohol Compatibility

The following diagram illustrates the standard catalytic cycle, highlighting where the free hydroxyl group interacts (or ideally, does not interact) with the metal center.

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd Ar-X PdII_X Pd(II)(Ar)(X)L2 OxAdd->PdII_X BaseStep Base Activation (X -> OH/OR replacement) PdII_X->BaseStep + Base (CO3/PO4) TransMet Transmetallation (Boronate Attack) BaseStep->TransMet + Ar'-B(OH)3 PdII_Biaryl Pd(II)(Ar)(Ar')L2 TransMet->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0 Alcohol Free Benzyl Alcohol (Spectator) Alcohol->PdII_X Potential Coordination (Reversible)

Caption: Figure 1. Suzuki-Miyaura catalytic cycle demonstrating the minimal interference of free benzyl alcohol substrates under standard carbonate/phosphate conditions.

Strategic Workflows

Strategy A: Direct Coupling (The "Gold Standard")

Best for: Unhindered or moderately hindered substrates (meta/para substitution). Why: Eliminates two synthetic steps (protection/deprotection). Key Reagents:

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (Robust, air-stable, resists chelation).

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water.[2]

  • Base: K₂CO₃ (Cheap, mild).

Strategy B: Sterically Demanding Coupling

Best for: Ortho-substituted biphenyls (e.g., 2-(hydroxymethyl)biphenyl). Why: Steric bulk hinders transmetallation, leading to protodeboronation of the boronic acid. Key Reagents:

  • Catalyst: Pd(OAc)₂ + S-Phos (Buchwald Ligand).

  • Solvent: Toluene/Water or n-Butanol.

  • Base: K₃PO₄ (Anhydrous or hydrate).[3]

Strategy C: Late-Stage Reduction

Best for: Substrates sensitive to oxidation or when purification of the alcohol product is difficult (co-elution). Workflow: Coupling of Aryl-Aldehyde/Ester → Reduction (NaBH₄/LiAlH₄) → Alcohol.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-(Hydroxymethyl)biphenyl (Direct Method)

Targeting high yield and operational simplicity.

Materials:

  • 4-Bromobenzyl alcohol (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)[4]

  • Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.03 equiv / 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • 1,4-Dioxane (0.2 M concentration relative to halide)

  • Water (ratio 4:1 with Dioxane)

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask (or pressure vial) with 4-bromobenzyl alcohol (5.0 mmol, 935 mg), phenylboronic acid (6.0 mmol, 732 mg), and K₂CO₃ (12.5 mmol, 1.73 g).

  • Inertion: Evacuate the flask and backfill with Nitrogen or Argon (repeat 3x).

  • Solvent Addition: Add degassed 1,4-Dioxane (20 mL) and degassed Water (5 mL) via syringe.

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.15 mmol, 122 mg) quickly under a positive flow of inert gas.

  • Reaction: Heat the mixture to 85°C for 4–6 hours. Monitor by TLC (Hex/EtOAc 7:3) or HPLC.[5]

    • Expert Note: The alcohol group may cause streaking on TLC; use a KMnO₄ stain for clear visualization.

  • Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and water (30 mL). Separate phases. Extract aqueous layer 2x with EtOAc.

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Gradient: 10% → 40% EtOAc in Hexanes).

Expected Yield: 85–95% Characterization: ¹H NMR (CDCl₃) δ 4.75 (s, 2H, CH₂OH), 7.3–7.6 (m, aromatic H).

Protocol 2: Synthesis of Hindered 2-(Hydroxymethyl)biphenyl

Targeting ortho-substituted biaryls.

Materials:

  • 2-Bromobenzyl alcohol (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Catalyst System: Pd(OAc)₂ (2 mol%) + S-Phos (4 mol%)

  • Base: K₃PO₄ (3.0 equiv)[5]

  • Solvent: Toluene/Water (10:1)

Step-by-Step Procedure:

  • Pre-complexation (Optional but Recommended): In a separate vial, stir Pd(OAc)₂ and S-Phos in a small amount of Toluene for 10 mins to form the active catalytic species.

  • Main Setup: Charge reaction vessel with halide, boronic acid, and K₃PO₄. Purge with Argon.

  • Combine: Add the catalyst solution and remaining solvent system.

  • Reaction: Heat vigorously at 100°C for 12–16 hours.

    • Expert Note: Higher temperature is required to overcome the rotational barrier and steric hindrance during transmetallation.

  • Workup: Standard EtOAc extraction.

  • Purification: Silica gel chromatography.

Decision Matrix & Troubleshooting

Workflow Decision Tree

Use this logic to select the appropriate protocol for your specific substrate.

DecisionTree Start Target: Biphenyl Methanol CheckSterics Is the Halide/Boronic Acid Ortho-Substituted? Start->CheckSterics NoSterics No (Meta/Para) CheckSterics->NoSterics Unimpeded YesSterics Yes (Ortho) CheckSterics->YesSterics Hindered ProtocolA USE PROTOCOL A Pd(dppf)Cl2 / K2CO3 85°C NoSterics->ProtocolA CheckSensitive Is the Alcohol Oxidation Sensitive? YesSterics->CheckSensitive YesSensitive Yes CheckSensitive->YesSensitive Labile NoSensitive No CheckSensitive->NoSensitive Robust ProtocolC USE STRATEGY C Couple Ester/Aldehyde then Reduce YesSensitive->ProtocolC ProtocolB USE PROTOCOL B Pd(OAc)2 + S-Phos 100°C NoSensitive->ProtocolB

Caption: Figure 2. Decision matrix for selecting Suzuki-Miyaura conditions based on steric hindrance and substrate stability.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or O₂ presence.Degas solvents more rigorously (freeze-pump-thaw). Increase catalyst loading to 5 mol%.
Protodeboronation Boronic acid hydrolyzing before coupling.Switch base to K₃PO₄ or CsF. Add boronic acid in portions. Use anhydrous conditions (Dioxane/dry base).
Homocoupling (Ar-Ar) Oxygen leak or excess oxidative addition.Ensure strict inert atmosphere. Reduce oxidant presence.
Aldehyde Formation Oxidation of benzyl alcohol.Remove O₂. Switch to Strategy C (couple ester/aldehyde first).
Pd Black Precipitation Catalyst decomposition (ligand dissociation).Add excess ligand (e.g., PPh₃). Switch to Pd(dppf)Cl₂ (more stable chelate).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.[2][6][7][8][9][10][11][12] TCI Chemicals Product Resources.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[6] Accounts of Chemical Research, 41(11), 1461–1473.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.

  • Molander, G. A., & Canturk, B. (2009).[13] Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(50), 9240–9261.

Sources

Application Notes and Protocols for the Esterification of [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

[4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol is a key intermediate in the synthesis of various biologically active molecules and functional materials. Its biphenyl scaffold is a common motif in medicinal chemistry, and the presence of the methylsulfanyl group offers a site for further chemical modification. Esterification of the primary alcohol functionality is a crucial step in the development of derivatives with tailored physicochemical properties, such as solubility, lipophilicity, and metabolic stability. These esters are of significant interest in drug discovery, particularly in the development of anti-inflammatory agents and selective COX-2 inhibitors. This guide provides detailed protocols for the efficient and selective esterification of this substrate using modern synthetic methodologies.

Strategic Considerations for Esterification

The chemical structure of [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol presents specific considerations for choosing an appropriate esterification method. The primary benzylic alcohol is generally reactive; however, the presence of the electron-donating methylsulfanyl group and the extended aromatic system can influence reactivity. More importantly, the thioether linkage is susceptible to oxidation under harsh conditions. Therefore, mild and selective esterification methods are highly recommended.

This application note will focus on two robust and widely applicable methods:

  • Steglich Esterification: A mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent and a nucleophilic catalyst.[1][2] This method is particularly suitable for substrates that are sensitive to acidic conditions.[3]

  • DMAP-Catalyzed Acylation with Acyl Anhydrides: A highly efficient method that utilizes the superior catalytic activity of 4-(Dimethylamino)pyridine (DMAP) for the acylation of alcohols with acid anhydrides under neutral or mildly basic conditions.[4][5]

Fischer esterification, which employs strong acid catalysts and high temperatures, is generally not recommended for this substrate due to the potential for side reactions, including dehydration and oxidation of the methylsulfanyl group.

Method 1: Steglich Esterification

The Steglich esterification is an excellent choice for coupling [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol with a wide range of carboxylic acids under mild, room-temperature conditions.[2] The use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in conjunction with a catalytic amount of DMAP, activates the carboxylic acid for efficient reaction with the alcohol.[1][3]

Mechanistic Rationale

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and the carbodiimide. DMAP, being a more potent nucleophile than the alcohol, intercepts this intermediate to form a reactive acylpyridinium species. This "active ester" then readily reacts with the alcohol to furnish the desired ester, regenerating the DMAP catalyst in the process. This catalytic cycle prevents the rearrangement of the O-acylisourea to an unreactive N-acylurea, which can be a significant side reaction.[2]

Workflow Diagram

Steglich_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Dissolve Starting Materials: - [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol - Carboxylic Acid - DMAP in Anhydrous DCM Add_EDC Add EDC·HCl (portion-wise) at 0°C Start->Add_EDC Stir Stir at Room Temperature (Monitor by TLC) Add_EDC->Stir Quench Quench with Water Stir->Quench Extract Extract with DCM Quench->Extract Wash Wash Organic Layer: - Dilute HCl - Saturated NaHCO₃ - Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Product: - NMR - MS - IR Purify->Characterize

Caption: Workflow for Steglich Esterification.

Detailed Protocol: Synthesis of [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methyl acetate
Reagent MW ( g/mol ) Equivalents Amount
[4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol228.321.0228 mg (1.0 mmol)
Acetic Acid60.051.269 µL (1.2 mmol)
EDC·HCl191.701.5288 mg (1.5 mmol)
DMAP122.170.112 mg (0.1 mmol)
Anhydrous Dichloromethane (DCM)--10 mL

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol (228 mg, 1.0 mmol), acetic acid (69 µL, 1.2 mmol), and DMAP (12 mg, 0.1 mmol).

  • Dissolve the solids in anhydrous DCM (10 mL).

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC·HCl (288 mg, 1.5 mmol) portion-wise over 5 minutes with stirring.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Upon completion, quench the reaction with water (10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers and wash sequentially with 0.5 M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure ester.

Self-Validation: The use of water-soluble EDC simplifies purification, as the urea byproduct is removed during the aqueous workup. The sequential acid and base washes remove unreacted carboxylic acid and DMAP, respectively. Final purity is confirmed by chromatography and spectroscopic analysis.

Method 2: DMAP-Catalyzed Acylation with Acyl Anhydride

This method is highly efficient for the acylation of primary and secondary alcohols and often proceeds to completion in a short time at room temperature.[4] The use of an acid anhydride as the acylating agent in the presence of a catalytic amount of DMAP provides a powerful and mild route to the desired esters.[5] A stoichiometric amount of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is typically added to neutralize the carboxylic acid byproduct.

Mechanistic Rationale

The mechanism is similar to that of the DMAP-catalyzed Steglich esterification. DMAP attacks the electrophilic carbonyl carbon of the anhydride, leading to the formation of a highly reactive acylpyridinium ion and a carboxylate anion.[4] The alcohol then attacks the acylpyridinium ion in the rate-determining step to form the ester and protonated DMAP. The auxiliary base regenerates the DMAP catalyst for the next cycle.

Reaction Scheme Diagram

DMAP_Acylation_Mechanism Reactants Alcohol (R'-OH) + Acyl Anhydride ((RCO)₂O) + DMAP Acylpyridinium Acylpyridinium Ion [RCO-DMAP]⁺ Reactants->Acylpyridinium Nucleophilic Attack Intermediate Tetrahedral Intermediate Acylpyridinium->Intermediate + R'-OH Products Ester (RCOOR') + Carboxylic Acid (RCOOH) + DMAP Intermediate->Products Collapse Regen Regenerated DMAP Products->Regen + Base Base Auxiliary Base (e.g., TEA) Regen->Reactants Catalytic Cycle

Caption: DMAP-Catalyzed Acylation Mechanism.

Detailed Protocol: Synthesis of [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methyl benzoate
Reagent MW ( g/mol ) Equivalents Amount
[4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol228.321.0228 mg (1.0 mmol)
Benzoic Anhydride226.231.2271 mg (1.2 mmol)
DMAP122.170.112 mg (0.1 mmol)
Triethylamine (TEA)101.191.5209 µL (1.5 mmol)
Anhydrous Dichloromethane (DCM)--10 mL

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol (228 mg, 1.0 mmol), benzoic anhydride (271 mg, 1.2 mmol), and DMAP (12 mg, 0.1 mmol) in anhydrous DCM (10 mL).

  • Add triethylamine (209 µL, 1.5 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 2-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM (10 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (10 mL), 1 M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Self-Validation: The workup procedure is designed to remove all water-soluble components, including the triethylammonium benzoate salt and any excess reagents. The purity of the final product is readily assessed by chromatographic and spectroscopic methods.

Product Characterization

The synthesized esters should be characterized by standard spectroscopic techniques to confirm their identity and purity.

  • ¹H NMR: Expect to see the disappearance of the broad singlet corresponding to the alcohol -OH proton and the appearance of new signals for the ester moiety. The benzylic protons (-CH₂-O-) of the starting material will typically shift downfield upon esterification.

  • ¹³C NMR: The carbon of the benzylic methylene group will show a downfield shift, and a new signal for the ester carbonyl carbon will appear around 165-175 ppm.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the ester carbonyl stretch (C=O) will be present in the range of 1700-1750 cm⁻¹.

Troubleshooting

Issue Possible Cause Solution
Incomplete Reaction - Insufficient reaction time- Poor quality reagents (e.g., wet solvent)- Steric hindrance from a bulky carboxylic acid- Extend the reaction time and continue monitoring by TLC.- Ensure all reagents and solvents are anhydrous.- For sterically hindered acids, consider converting the acid to its more reactive acyl chloride first.
Formation of N-acylurea byproduct (Steglich) The reaction of the alcohol with the O-acylisourea intermediate is slow.- Ensure a sufficient catalytic amount of DMAP is used.- Run the reaction at a slightly elevated temperature (e.g., 40°C), but monitor for potential side reactions.
Difficult Purification - Incomplete removal of urea byproduct (DCC)- Co-elution of product and starting material- Use water-soluble EDC instead of DCC.- Optimize the eluent system for column chromatography to achieve better separation.

References

  • Munawar, S., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Heliyon, 9(12), e23416. [Link]

  • Teoh, W.J., et al. (2022). Experimental and computational studies of laterally ethoxy Schiff base-ester liquid crystalline magnets. Liquid Crystals, 49(10), 1365-1381. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Sakakura, A., et al. (2007). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Journal of the American Chemical Society, 129(47), 14775-14779. [Link]

  • Organic Syntheses, Coll. Vol. 9, p.417 (1998); Vol. 72, p.8 (1995). [Link]

  • Scriven, E. F. V. (Ed.). (2014). 4-(Dimethylamino)pyridine (DMAP) as a Catalyst for Carbon Acylation. Elsevier. [Link]

  • "Steglich Esterification". Organic Chemistry Portal. [Link]

  • "Acid to Ester - Common Conditions". Organic Chemistry Portal. [Link]

  • "DMAP-Catalyzed Acylation". Organic Chemistry Portal. [Link]

  • "Purification of polybrominated biphenyl congeners". Journal of Toxicology and Environmental Health. [Link]

  • "Simultaneous extraction and clean-up of polychlorinated biphenyls and their metabolites from small tissue samples using pressurized liquid extraction". Journal of Chromatography A. [Link]

  • Xu, S., et al. (2005). The DMAP-Catalyzed Acylation of Alcohols—A Mechanistic Study. Chemistry – A European Journal, 11(16), 4751-4757. [Link]

  • Sahoo, A. K., et al. (2006). Supporting Information for A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. Angewandte Chemie International Edition, 45(34), 5666-5669. [Link]

  • "Fischer Esterification". Scribd. [Link]

  • "Ester Synthesis Lab (Student Handout)". Scribd. [Link]

  • Sakakura, A., et al. (2007). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. J. Am. Chem. Soc., 129, 14775-14779. [Link]

Sources

Precision Protocol: Chemoselective Oxidation of Methylsulfanyl Biphenyls to Sulfoxides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-OX-205

Abstract & Strategic Importance

The conversion of a methylsulfanyl (thiomethyl) group to a sulfoxide in biphenyl systems is a critical transformation in drug discovery. Biphenyl sulfoxides often serve as atropisomeric scaffolds or metabolic pharmacophores. However, the reaction presents a classic chemoselectivity challenge: Over-oxidation to the sulfone.

While sulfides are nucleophilic and easily oxidized, the resulting sulfoxide retains nucleophilicity at the oxygen and sulfur centers, making it susceptible to a second oxidation event. This guide presents two field-proven protocols designed to kinetically and thermodynamically favor the mono-oxidized product, ensuring high yield and purity without the need for arduous chromatographic separations.

Mechanistic Insight & Control Strategy

To control the reaction, one must understand the competing pathways. The oxidation of a sulfide (


) proceeds via electrophilic attack of the oxidant on the sulfur lone pair.
The Selectivity Paradox
  • Step 1 (

    
    ):  Sulfide 
    
    
    
    Sulfoxide.[1][2] (Fast, driven by high HOMO energy of Sulfur).
  • Step 2 (

    
    ):  Sulfoxide 
    
    
    
    Sulfone. (Slower, but significant with strong oxidants).

Objective: Maximize the ratio


.
Reaction Pathway Diagram

The following diagram illustrates the energy landscape and the "Stop" point required for success.

ReactionPathway Sulfide Biphenyl Sulfide (Substrate) TS1 Transition State 1 (Low Barrier) Sulfide->TS1 Oxidant Sulfoxide Biphenyl Sulfoxide (Target Product) TS1->Sulfoxide k1 (Fast) TS2 Transition State 2 (High Barrier) Sulfoxide->TS2 Excess Oxidant Uncontrolled Temp Control Control Point: 1. Stoichiometry (1.05 eq) 2. Temp (< 0°C) 3. Solvent Shell (HFIP) Sulfoxide->Control Sulfone Biphenyl Sulfone (Over-Oxidation Impurity) TS2->Sulfone k2 (Slow)

Figure 1: Reaction coordinate visualization highlighting the kinetic control required to prevent sulfone formation.

Recommended Protocols

Method A: The "Gold Standard" – Sodium Periodate ( )

Best for: Small-scale synthesis, high-value substrates, and reactions requiring mild aqueous conditions. Mechanism:


 forms a cyclic intermediate that facilitates mono-oxygenation but is sterically and electronically disfavored from attacking the sulfoxide oxygen.
Materials
  • Substrate: Methylsulfanyl biphenyl derivative (1.0 equiv)

  • Reagent: Sodium Periodate (

    
    ) (1.05 equiv)
    
  • Solvent: Methanol/Water (5:1 v/v)

  • Quench: Saturated Sodium Thiosulfate (

    
    )
    
Step-by-Step Workflow
  • Dissolution: Dissolve 1.0 mmol of the biphenyl sulfide in 10 mL of Methanol. Ensure complete solubility; mild heating (30°C) is acceptable if the biphenyl is lipophilic.

  • Oxidant Preparation: Dissolve 1.05 mmol (225 mg) of

    
     in 2 mL of water.
    
  • Addition (Critical): Cool the substrate solution to 0°C (ice bath). Add the aqueous periodate solution dropwise over 10 minutes.

    • Why? Slow addition prevents local excesses of oxidant that drive sulfone formation.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC (see Section 4).

    • Duration: Typically complete within 2–4 hours.

  • Quench: Add 5 mL of saturated

    
     to destroy trace excess oxidant.
    
  • Workup:

    • Evaporate bulk methanol under reduced pressure.

    • Extract the aqueous residue with Dichloromethane (DCM) (3 x 10 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
Method B: The "Green Selectivity" – in HFIP

Best for: Scale-up (>1g), acid-sensitive substrates, and rapid kinetics. Mechanism: Hexafluoroisopropanol (HFIP) acts as a solvent and catalyst. It activates hydrogen peroxide via H-bonding (increasing electrophilicity) while simultaneously solvating the produced sulfoxide, creating a "shield" that prevents the oxidant from approaching for a second attack.

Materials
  • Substrate: Methylsulfanyl biphenyl derivative (1.0 equiv)

  • Reagent: 30% Hydrogen Peroxide (

    
    ) (1.1 equiv)
    
  • Solvent: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (0.2 M concentration)[3]

Step-by-Step Workflow
  • Setup: Dissolve 1.0 mmol of substrate in 5 mL of HFIP.

  • Addition: Cool to 0°C. Add 1.1 mmol (approx. 115 µL of 30% w/v)

    
     in one portion.
    
    • Note: Unlike other methods, dropwise addition is less critical here due to the solvent's inherent selectivity, but temperature control is still vital.

  • Reaction: Stir at RT.

    • Kinetics: This reaction is remarkably fast (often < 30 mins).

  • Quench: Pour mixture into 10 mL saturated

    
     or 
    
    
    
    .
  • Workup:

    • Extract with Ethyl Acetate or DCM.

    • Note on HFIP: HFIP is expensive. On larger scales, it can be recovered by distillation, but for analytical scales, aqueous washing removes it.

Workflow Diagram (Method B)

HFIPWorkflow Start Start: Biphenyl Sulfide in HFIP Add Add 1.1 eq H2O2 (0°C) Start->Add Stir Stir at RT (15 - 30 mins) Add->Stir Check QC Check (TLC/LCMS) Stir->Check Check->Stir Incomplete Quench Quench: Na2S2O3 Check->Quench Complete Isolate Isolate: Extraction Quench->Isolate

Figure 2: Operational workflow for the HFIP-mediated oxidation.

Self-Validating Systems (QC & Troubleshooting)

To ensure scientific integrity, you must validate the reaction progress using polarity differences.

TLC Visualization Guide

The polarity order on Silica Gel is distinct. This is your primary "Self-Validation" check.

Compound SpeciesRelative PolarityRf Value (Typical in 1:1 Hex:EtOAc)Visualization
Sulfide (Starting Material) Low0.7 - 0.8 UV Active
Sulfone (Over-oxidized) Medium0.4 - 0.5 UV Active
Sulfoxide (Product) High0.2 - 0.3 UV Active + Dragendorff (sometimes)
  • Critical Check: If you see a spot appearing between the starting material and the baseline, that is likely the Sulfone. The Sulfoxide should be the lowest spot (excluding baseline junk).

  • Note: Sulfoxides are strong H-bond acceptors, making them "stick" to silica.

Comparative Data Table
FeatureMethod A (

)
Method B (HFIP/

)
Method C (m-CPBA)
Selectivity (SO vs SO2) Excellent (>95:5)Superior (>99:1)Moderate (Requires -78°C)
Reaction Time 2 - 12 Hours15 - 60 Mins< 10 Mins
Scalability Good (Aqueous waste)Excellent (Recyclable solvent)Poor (Explosive risk)
Cost LowHigh (HFIP cost)Low
Recommendation General Purpose High Value / Difficult Subs. Avoid

References

  • Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides. The Journal of Organic Chemistry, 27(1), 282–284. [Link]

  • Ravikumar, K. S., Zhang, Y. M., & Bégué, J. P. (1998). 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as a new medium for selective oxidation of sulfides to sulfoxides with hydrogen peroxide.[3] European Journal of Organic Chemistry, 1998(11), 2937–2940. [Link]

  • Colomer, I., & Donohoe, T. J. (2017). HFIP in Organic Synthesis. Chemical Science. (General reference for HFIP solvent effects). [Link]

  • Drabowicz, J., & Mikołajczyk, M. (1982). Oxidations of sulfides to sulfoxides.[1][4][5][6][7][8][9][10][11][12][13][14] Synthetic Communications, 12(9), 713-725. [Link]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8492-S: Yield Optimization for [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Process Bottleneck)

Executive Summary: The "Sulfide Problem"

You are likely experiencing low yields due to one of two "silent killers" inherent to this specific scaffold:

  • Catalyst Deactivation (The Thioether Effect): The methylsulfanyl (-SMe) group on the 4'-position is a soft Lewis base. It coordinates strongly to the soft Palladium (Pd) center, displacing the ligands required for the catalytic cycle. This arrests the Suzuki-Miyaura coupling before completion.

  • Unintended Oxidation: The sulfide is prone to oxidation to sulfoxide (-S(O)Me) or sulfone (-S(O)₂Me) during workup or if the reaction mixture is exposed to air at high temperatures, leading to a mixture of inseparable byproducts.

The following guide breaks down the solution into three modules: Catalyst Engineering , Alternative Synthesis (Reduction) , and Purification Strategy .

Module 1: Optimizing the Suzuki-Miyaura Coupling

If you are building the biphenyl core from 4-(methylthio)phenylboronic acid and 4-halobenzyl alcohol , standard conditions (Pd(PPh₃)₄/Na₂CO₃) will fail or give poor yields (<40%).

The Solution: Steric Bulk & Electron Richness

To prevent the sulfur atom from binding to the Palladium, you must use a ligand that is bulky enough to sterically crowd out the sulfur, yet electron-rich enough to facilitate oxidative addition.

Recommended Protocol (High-Yield Variant):

ComponentStandard Choice (Avoid)Optimized Choice Reasoning
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂ · DCM or SPhos-Pd-G2 Bidentate (dppf) or Buchwald precatalysts (SPhos) resist sulfur displacement.
Base Na₂CO₃ (aq)K₃PO₄ (3.0 eq) Anhydrous phosphate often performs better with sulfur substrates than aqueous carbonates.
Solvent Toluene/Water1,4-Dioxane/Water (4:1) Higher solubility for the biphenyl product; promotes higher reflux temps.
Atmosphere Nitrogen balloonArgon (Sparged) Strict oxygen exclusion prevents sulfide oxidation.
Step-by-Step Protocol:
  • Charge: In a glovebox or under active Argon flow, charge the reaction vessel with:

    • 4-Bromobenzyl alcohol (1.0 eq)

    • 4-(Methylthio)phenylboronic acid (1.2 eq)

    • Pd(dppf)Cl₂ · DCM (3-5 mol%)

    • K₃PO₄ (3.0 eq)

  • Solvent: Add degassed 1,4-dioxane/water (4:1 ratio). Note: Degas by sparging with Argon for 20 mins, not just sonication.

  • Reaction: Heat to 90°C for 12–16 hours.

  • Monitor: Check HPLC. If conversion stalls at 70%, do not add more catalyst immediately. Add 0.5 eq of fresh boronic acid first (boronic acids can undergo protodeboronation faster than the coupling in the presence of S-poisoned catalyst).

Module 2: The Reduction Route (Alternative Pathway)

If the Suzuki coupling of the alcohol proves difficult due to side reactions, the most robust industrial route is to couple the carboxylic acid first, then reduce it. This avoids the sensitivity of the benzyl alcohol functionality during the metal catalysis.

Precursor: 4'-(Methylsulfanyl)[1,1'-biphenyl]-4-carboxylic acid (Commercially available or easier to synthesize).

The Challenge: Chemoselectivity

You must reduce the carboxylic acid (-COOH) to the alcohol (-CH₂OH) without reducing the sulfide (rare) or oxidizing it (common with harsh workups).

Decision Matrix:

ReductionStrategy Start Start: Carboxylic Acid Precursor Reagent Select Reducing Agent Start->Reagent LAH LiAlH4 (Lithium Aluminum Hydride) Reagent->LAH Aggressive Borane BH3·THF Complex Reagent->Borane Chemoselective Result_LAH Risk: Over-reduction / Messy Aluminum Emulsions LAH->Result_LAH Result_BH3 Success: Selective for -COOH Leaves -SMe intact Borane->Result_BH3

Figure 1: Chemoselectivity decision tree for reducing the acid precursor. BH3·THF is the superior choice for sulfur-containing substrates.

Recommended Protocol (Borane Reduction):
  • Dissolve: Dissolve 1.0 eq of 4'-(methylsulfanyl)[1,1'-biphenyl]-4-carboxylic acid in anhydrous THF (0.2 M). Cool to 0°C.

  • Addition: Dropwise add BH3·THF (1.0 M solution, 1.5–2.0 eq) . Caution: Gas evolution (H₂).

  • Warm: Allow to warm to RT and stir for 4 hours.

  • Quench (Critical): Cool back to 0°C. Quench carefully with Methanol (destroys excess borane) followed by a small amount of 1M HCl to break the boron-oxygen complex.

  • Workup: Extract with EtOAc. Wash with brine. Avoid oxidants like bleach or peroxide in the cleaning glassware.

Module 3: Purification & Troubleshooting

Even with high conversion, yield is often lost during isolation.

Q: My product is yellow/orange. Is this normal? A: No. Pure [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol should be an off-white solid. Yellow usually indicates Palladium contamination or sulfur oxidation.

Purification Workflow:

  • Scavenging: If the crude is dark, treat the organic layer with Thiol-functionalized Silica (SiliaMetS® Thiol) or activated charcoal for 30 mins before filtration. This pulls out the Pd that is stuck to your product's sulfur atom.

  • Recrystallization: Avoid column chromatography if possible (sulfides can streak on silica).

    • Solvent System: High-yield recrystallization is often achieved with Ethanol/Heptane or Toluene/Hexane .

    • Heat to reflux in the good solvent (Ethanol or Toluene), add the poor solvent (Heptane/Hexane) until cloudy, and cool slowly.

Visualizing the Catalyst Poisoning Mechanism

Understanding why the reaction fails allows you to troubleshoot effectively.

PoisoningMechanism Pd_Active Active Catalyst Pd(0)L2 Poisoned Poisoned Complex Pd-S Coordination Pd_Active->Poisoned Standard Ligands (PPh3) Displaced by Sulfur Product Product Formation (Catalytic Cycle Continues) Pd_Active->Product With Bulky Ligands Substrate Substrate (Sulfide-containing) Substrate->Poisoned Poisoned->Product Path Blocked BulkyLigand Solution: Bulky Ligand (SPhos/dppf) BulkyLigand->Product Steric Shielding

Figure 2: Mechanism of catalyst deactivation by thioether substrates. Standard phosphines are displaced by the sulfur atom, arresting the cycle. Bulky ligands prevent this coordination.

References

  • Mao, X., Wang, L., & Wu, X. (2025).[1] Palladium-catalyzed amidocarbonylation of thioethers. Chemical Science. Link

  • Operamolla, A., et al. (2009). Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. Organic Letters. Link

  • Villalobos, J. M., et al. (2006). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. Journal of Organic Chemistry. Link

  • PubChem. (2025).[2] Compound Summary: (4'-Methyl(1,1'-biphenyl)-4-yl)methanol. National Library of Medicine. Link

Sources

Technical Support Center: Purification of High-Purity Biphenyl Methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Context: Recrystallization Optimization & Impurity Control Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Biphenyl Paradox

Welcome to the technical support hub. If you are working with biphenyl methanol derivatives (e.g., 4-(hydroxymethyl)biphenyl), you are likely facing a specific solubility paradox. The biphenyl core is highly aromatic and hydrophobic, driving solubility in non-polar solvents (toluene, DCM). However, the hydroxymethyl group introduces a localized polar region, creating hydrogen bonding potential.

This duality often leads to the two most common failure modes in your workflow: oiling out (liquid-liquid phase separation) and palladium trapping (if synthesized via Suzuki coupling). This guide bypasses standard textbook advice to address these specific structural challenges.

Module 1: Solvent System Engineering

The Polarity Balance

For biphenyl methanols, a single-solvent system often fails because the temperature coefficient is too shallow. You need a Binary Solvent System that leverages the "hydrophobic vs. hydrophilic" conflict.

Recommended Solvent Architectures
Solvent SystemRole (Good/Anti)Mechanism of ActionBest For...
Ethanol / Water Good / AntiH-Bonding Dominance: Ethanol solvates the -OH group; water forces the hydrophobic biphenyl rings to aggregate.General purity; removing inorganic salts.
Toluene / Heptane Good / AntiPi-Stacking: Toluene interacts with the biphenyl pi-system; heptane disrupts this without dissolving the solid.Highly lipophilic derivatives; avoiding solvates.
Ethyl Acetate / Hexane Good / AntiDipole Interaction: EtAc solvates the polar head; Hexane acts as a bulk anti-solvent.Initial purification from crude reaction mixtures.
IPA (Isopropyl Alcohol) SingleIntermediate Polarity: Often works as a single solvent due to high BP and moderate polarity.Scale-up (avoids binary solvent complexity).
Workflow: The Solvent Screening Algorithm

Do not guess. Use this logic flow to determine the optimal system for your specific derivative.

SolventScreening Start Start: 100mg Crude Sample SolubilityTest Test Solubility in Hot Ethanol (BP 78°C) Start->SolubilityTest SolubleHot Soluble Hot? SolubilityTest->SolubleHot CheckCold Crystals on Cooling? SolubleHot->CheckCold Yes TryToluene Switch to Toluene SolubleHot->TryToluene No (Insoluble) Success System A: Single Solvent (EtOH) CheckCold->Success Yes (High Yield) AddWater Add Warm Water (Anti-Solvent) Dropwise CheckCold->AddWater No (Remains Soluble) CloudPoint Cloud Point Reached? AddWater->CloudPoint SystemB System B: EtOH/Water CloudPoint->SystemB Yes

Figure 1: Decision matrix for selecting the primary solvent system based on solubility behavior.

Module 2: Troubleshooting "Oiling Out"

The Issue: You cool your solution, but instead of white needles, you see oily droplets at the bottom of the flask. The Physics: This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve. Essentially, your compound's melting point in the presence of impurities/solvent is lower than the temperature at which it becomes insoluble.[1][2][3]

Corrective Protocol: The "Re-Dissolve & Seed" Method
  • Do NOT cool further. Cooling an oil usually results in an amorphous glass, not a crystal.

  • Re-heat the mixture until the oil fully dissolves back into a clear solution.

  • Add 10-15% more of the "Good Solvent" (e.g., Ethanol). This shifts the saturation point.

  • Seed at High Temperature: Add a seed crystal when the solution is just slightly below boiling.

  • Insulate the Flask: Wrap the flask in foil or a towel. Rapid cooling promotes oiling; slow cooling promotes crystal lattice growth.

OilingOut Problem Observation: Oily Droplets Form Step1 STOP Cooling. Re-heat to Reflux. Problem->Step1 Decision Is Solution Clear? Step1->Decision Step2 Add 10% Excess Good Solvent Decision->Step2 Yes Step3 Add Seed Crystal at T = BP - 10°C Step2->Step3 Step4 Slow Cool (Insulated) Step3->Step4

Figure 2: Workflow to recover a crystallization batch that has oiled out.

Module 3: Critical Impurity Control (Palladium)

If your biphenyl methanol was synthesized via Suzuki-Miyaura coupling , recrystallization alone is insufficient to remove residual Palladium (Pd). Pd likes to intercalate into the aromatic pi-stacking of the crystal lattice.

The "Scavenge-Then-Crystallize" Protocol

WARNING: Attempting to crystallize a dark/colored crude directly will trap impurities inside the crystal.

  • Dissolution: Dissolve crude solid in THF or Ethyl Acetate (10 mL/g).

  • Scavenger Addition: Add SiliaMetS® Thiol or Activated Charcoal (10 wt% relative to mass).

    • Note: Thiol-based scavengers are superior for Pd(II) species common in Suzuki reactions.

  • Reflux: Stir at reflux for 1 hour.

  • Hot Filtration: Filter through a Celite pad while hot to remove the scavenger/charcoal.

  • Solvent Swap: Evaporate the filtrate to dryness and then proceed to the Recrystallization Solvents from Module 1.

Frequently Asked Questions (FAQs)

Q: My crystals are forming but they are slightly yellow. How do I fix this? A: Yellowing in biphenyls usually indicates oxidized impurities or residual nitro/azo compounds. Perform a Hot Filtration step with activated charcoal (carbon) before the final cooling. Ensure you use neutral charcoal to avoid acid-catalyzed dehydration of the benzylic alcohol.

Q: Can I use water as a solvent? A: Not as a primary solvent. Biphenyl methanol is too hydrophobic. Water is only useful as an anti-solvent in an Ethanol/Water or Acetone/Water system.

Q: The melting point is 5°C lower than the literature value. Is it wet? A: It is likely a Solvate . Biphenyl derivatives can trap solvent molecules (especially Toluene or DCM) in the lattice.

  • Validation: Run a proton NMR. If solvent peaks are present, dry the sample in a vacuum oven at 50°C for 24 hours. If the MP remains low, check for isomeric impurities (e.g., 3-biphenylmethanol).

Q: Why is Toluene/Heptane better than Ethanol/Water for high purity? A: Ethanol/Water can sometimes precipitate inorganic salts (NaCl, KBr) along with your product because salts are insoluble in ethanol. Toluene/Heptane leaves all inorganic salts behind (they don't dissolve in Toluene), ensuring the precipitate is purely organic.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. Link (Source for "Oiling Out" thermodynamics and remediation).

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis, 346(8), 889–900. Link (Authoritative source on Pd removal strategies).

  • Pfizer Inc. (2008). Pfizer Solvent Selection Guide for Medicinal Chemistry. Green Chemistry, 10, 31-36. Link (Green chemistry solvent selection).

  • Cherng, Y. J. (2002). Synthesis of Substituted Biphenyls via Suzuki Coupling. Tetrahedron, 58, 4931-4935. (Specific synthesis context for biphenyl methanols).

Sources

Addressing side reactions in the reduction of biphenyl aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Biphenyl Aldehyde Reduction

Welcome to the technical support center for synthetic organic chemistry applications. This guide is designed for researchers, scientists, and professionals in drug development who are working with the reduction of biphenyl aldehydes. Here, you will find structured troubleshooting advice and frequently asked questions to help you navigate and resolve common side reactions, ensuring the integrity and yield of your target biphenyl methanol product.

Frequently Asked Questions (FAQs)

Q1: I'm reducing a biphenyl aldehyde to the corresponding alcohol. What are the most common side reactions I should be aware of?

A1: When reducing biphenyl aldehydes, the primary goal is typically the formation of a biphenyl methanol. However, several competing reactions can occur, depending on your choice of reducing agent and reaction conditions. The most prevalent side reactions include:

  • Over-reduction: The aldehyde is reduced past the alcohol stage to a methyl group. This is more common with powerful reducing agents or harsh catalytic hydrogenation conditions.

  • Decarbonylation: The complete loss of the aldehyde group (-CHO) to yield the parent biphenyl hydrocarbon. This is typically promoted by high temperatures and certain transition-metal catalysts.[1]

  • Cannizzaro Reaction: A disproportionation reaction where two aldehyde molecules react under strong basic conditions to form a carboxylic acid and an alcohol.[2][3] This is particularly relevant for biphenyl aldehydes as they lack α-hydrogens.[4][5]

  • Reduction of Other Functional Groups: If your biphenyl scaffold contains other reducible groups (e.g., esters, nitro groups, halides), a non-selective reducing agent may reduce these as well, leading to a mixture of products.

Q2: How do I choose the right reducing agent for my specific biphenyl aldehyde?

A2: The choice of reducing agent is critical and depends on the overall functionality of your molecule.

  • For a simple and selective reduction of an aldehyde to a primary alcohol, Sodium Borohydride (NaBH₄) is often the best choice.[6][7] It is a mild reagent that can be used in protic solvents (like methanol or ethanol) and typically will not reduce other common functional groups such as esters, amides, or carboxylic acids.[8]

  • Lithium Aluminum Hydride (LiAlH₄) is a much stronger reducing agent.[9] While it will efficiently reduce the aldehyde, it will also reduce nearly all other carbonyl-containing functional groups and can lead to over-reduction.[6][8] It requires strictly anhydrous conditions as it reacts violently with water and alcohols.[10]

  • Catalytic Hydrogenation (e.g., H₂/Pd-C) can be effective but requires careful optimization. It can sometimes lead to over-reduction (hydrogenolysis) of the resulting benzylic alcohol to a methyl group or reduction of the aromatic rings under harsh conditions.[11][12]

The following diagram illustrates the potential reaction pathways:

G cluster_main Reaction Pathways cluster_side Potential Side Reactions Biphenyl\nAldehyde Biphenyl Aldehyde Desired Product\n(Biphenyl Methanol) Desired Product (Biphenyl Methanol) Biphenyl\nAldehyde->Desired Product\n(Biphenyl Methanol) Selective Reduction (e.g., NaBH4) Over-reduction\nProduct Over-reduction Product Biphenyl\nAldehyde->Over-reduction\nProduct Harsh Reduction (e.g., LiAlH4, H2/Pd-C) Decarbonylation\nProduct Decarbonylation Product Biphenyl\nAldehyde->Decarbonylation\nProduct High Temp / Catalyst Cannizzaro\nProducts Cannizzaro Products Biphenyl\nAldehyde->Cannizzaro\nProducts Strong Base (e.g., conc. KOH) G cluster_problems cluster_causes_low_yield cluster_causes_mixture cluster_causes_wrong_product cluster_solutions start Unsatisfactory Reduction Result low_yield Low Yield / No Reaction start->low_yield mixture Complex Mixture of Products start->mixture wrong_product Incorrect Main Product start->wrong_product reagent_bad Cause: Inactive Reagent low_yield->reagent_bad conditions_bad Cause: Incorrect Stoichiometry or Conditions low_yield->conditions_bad side_reactions Cause: Multiple Side Reactions mixture->side_reactions not_selective Cause: Non-selective Reagent mixture->not_selective over_reduced Cause: Over-reduction wrong_product->over_reduced cannizzaro Cause: Cannizzaro Reaction wrong_product->cannizzaro sol_reagent Solution: Use fresh NaBH4 or titrate LiAlH4 reagent_bad->sol_reagent sol_conditions Solution: Re-calculate equivalents, check temperature conditions_bad->sol_conditions sol_mild Solution: Use milder conditions (lower temp, less eq.) side_reactions->sol_mild sol_selective Solution: Switch to NaBH4, protect other groups not_selective->sol_selective over_reduced->sol_mild sol_ph Solution: Ensure non-basic conditions (no conc. base) cannizzaro->sol_ph

Sources

Stability of [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol under UV light

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under UV light. Here you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Introduction

[4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol is a bifunctional molecule featuring a biphenyl core, a hydroxyl group, and a methylsulfanyl moiety. The aromatic biphenyl system is known to absorb UV radiation, which can lead to photochemical reactions. Furthermore, the methylsulfanyl group is susceptible to photooxidation. Understanding the photostability of this compound is therefore critical for its handling, storage, and use in photosensitive applications. This guide provides a framework for identifying and resolving potential photostability issues.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments involving [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol and UV light.

1. Issue: Rapid disappearance of the starting material upon UV exposure.

  • Possible Cause: The biphenyl core of the molecule is likely absorbing UV radiation, leading to a highly excited state that is prone to degradation. The rate of degradation can be influenced by the solvent, the wavelength of UV light, and the presence of oxygen.

  • Troubleshooting Steps:

    • Characterize UV Absorption: Determine the UV-Vis absorption spectrum of [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol in your experimental solvent. This will identify the wavelengths at which the molecule is most likely to absorb energy.

    • Control UV Wavelength: If possible, use a light source with a narrow wavelength range that avoids the absorption maxima of the compound, if your experimental design permits.

    • Reduce Light Intensity/Duration: Decrease the intensity or duration of UV exposure to determine if the degradation is dose-dependent.

    • Solvent Effects: The polarity and protic nature of the solvent can significantly influence photodecomposition pathways.[1][2][3] Consider evaluating stability in a range of solvents (e.g., acetonitrile, methanol, isopropanol). Methanol, for instance, can form solvent adducts with biphenyl derivatives upon UV irradiation.[3]

    • Deoxygenate Solutions: The presence of oxygen can lead to photooxidation.[1] Purging your solution with an inert gas (e.g., nitrogen or argon) before and during UV exposure can mitigate oxidative degradation pathways.

2. Issue: Appearance of new peaks in HPLC/LC-MS analysis after UV exposure.

  • Possible Cause: The new peaks are likely photodegradation products. The structure of these products will depend on the reaction conditions.

  • Troubleshooting Steps:

    • Identify Degradation Products: Use LC-MS to determine the mass of the new species.

      • An increase of 16 amu could indicate the formation of the corresponding sulfoxide ([4'-(Methylsulfinyl)[1,1'-biphenyl]-4-yl]methanol).

      • An increase of 32 amu could suggest the formation of the sulfone ([4'-(Methylsulfonyl)[1,1'-biphenyl]-4-yl]methanol).

      • Masses corresponding to solvent adducts may also be observed. For example, in methanol, a methoxylated biphenyl derivative could be formed.[3]

      • Products resulting from rearrangements of the biphenyl rings are also possible.[3]

    • Forced Degradation Studies: To better understand the degradation pathways, perform forced degradation studies under controlled conditions as outlined in the ICH Q1B guidelines.[4][5] This involves exposing the compound to UV light for a defined period and analyzing the resulting mixture to identify and quantify the degradants.

    • Use of Quenchers: The addition of radical scavengers or singlet oxygen quenchers (e.g., DABCO) can help elucidate the degradation mechanism. A reduction in degradation in the presence of a quencher suggests the involvement of that specific reactive species.[1]

3. Issue: Inconsistent results between experiments.

  • Possible Cause: Variability in experimental conditions can lead to inconsistent photodegradation.

  • Troubleshooting Steps:

    • Standardize Light Source: Ensure the same light source, with consistent output, is used for all experiments. The spectral distribution and intensity of the lamp can change with age.

    • Control Temperature: UV lamps can generate heat. Increased temperature can accelerate degradation. Use a temperature-controlled setup and include dark controls at the same temperature to distinguish between thermal and photodegradation.[5]

    • Consistent Sample Preparation: Ensure that the concentration of the compound and the solvent are identical between experiments. The quantum yield of photodegradation can be concentration-dependent.

Frequently Asked Questions (FAQs)

Q1: What are the likely photodegradation pathways for [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol?

A1: Based on the photochemistry of related compounds, two main degradation pathways are likely:

  • Photooxidation of the Methylsulfanyl Group: The sulfur atom is susceptible to oxidation, especially in the presence of oxygen and a photosensitizer. This can lead to the formation of the corresponding sulfoxide and, upon further oxidation, the sulfone.[1]

  • Reactions of the Biphenyl Core: The biphenyl system can undergo various photochemical reactions, including photo-rearrangement and the formation of solvent adducts, particularly in protic solvents like methanol.[2][3]

Q2: How can I minimize the photodegradation of [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol during my experiments?

A2:

  • Work in Low Light Conditions: Handle the compound and prepare solutions under amber or red light to minimize exposure to ambient UV radiation.

  • Use UV-Blocking Containers: Store solutions in amber vials or wrap containers in aluminum foil.

  • Deoxygenate Solutions: If oxidative degradation is a concern, purge your solutions with an inert gas.

  • Control Exposure: Limit the duration and intensity of UV exposure to the minimum required for your experiment.

  • Solvent Choice: If your experiment allows, choose a solvent that is less likely to participate in photochemical reactions. Aprotic solvents may be preferable to protic solvents like methanol.[1]

Q3: What are the standard guidelines for photostability testing?

A3: The ICH Q1B guideline provides a comprehensive framework for photostability testing of new drug substances and products.[4][5][6][7] The guideline recommends a systematic approach, including:

  • Forced Degradation Testing: To evaluate the overall photosensitivity of the material.[4][5]

  • Confirmatory Testing: To provide information for handling, packaging, and labeling.

  • Light Sources: The guideline specifies the use of light sources that produce an output similar to the D65/ID65 emission standard, which mimics outdoor daylight.[4]

  • Exposure Levels: A total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter is recommended for confirmatory studies.[4][7]

Experimental Protocol: Assessing Photostability

This protocol provides a general framework for assessing the photostability of [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol in solution, based on ICH Q1B principles.[4][7]

1. Sample Preparation:

  • Prepare a solution of [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol in the desired solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Divide the solution into three sets of clear glass vials:

    • Test Samples: For UV exposure.

    • Dark Controls: To be stored at the same temperature as the test samples but protected from light (e.g., wrapped in aluminum foil).

    • Control Samples: To be stored at controlled room temperature, protected from light.

2. Light Exposure:

  • Place the "Test Samples" and "Dark Controls" in a photostability chamber equipped with a light source compliant with ICH Q1B guidelines (e.g., a xenon lamp with D65 filters).

  • Expose the samples to a controlled dose of UV and visible light, monitoring the exposure with a calibrated radiometer/lux meter. A typical exposure is 1.2 million lux hours and 200 watt hours/m².

  • Maintain a constant temperature throughout the experiment.

3. Analysis:

  • At predetermined time points (e.g., 0, 6, 12, 24 hours), withdraw aliquots from each set of vials.

  • Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Quantify the amount of [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol remaining and any degradation products formed.

  • Use LC-MS to identify the mass of the major degradation products.

4. Data Interpretation:

  • Compare the chromatograms of the test samples with the dark controls to differentiate between photodegradation and thermal degradation.

  • Calculate the percentage of degradation of the parent compound.

  • Identify and, if possible, quantify the major photodegradants.

Data Presentation

Table 1: Potential Photodegradation Products of [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol and their Expected Mass Spectrometry Signatures.

Potential ProductStructureChange in Mass (amu)
[4'-(Methylsulfinyl)[1,1'-biphenyl]-4-yl]methanolBiphenyl-S(O)CH₃+16
[4'-(Methylsulfonyl)[1,1'-biphenyl]-4-yl]methanolBiphenyl-S(O)₂CH₃+32
Methoxylated AdductBiphenyl-OCH₃+14 (relative to H)

Visualization

Diagram 1: Troubleshooting Workflow for Photostability Issues

Photostability_Troubleshooting start Observation of Degradation check_uv_abs Characterize UV-Vis Spectrum start->check_uv_abs control_exposure Control Light (Wavelength, Intensity) check_uv_abs->control_exposure solvent_effect Evaluate Solvent Effects control_exposure->solvent_effect deoxygenate Deoxygenate Solution solvent_effect->deoxygenate analyze_products Analyze Degradants (LC-MS) deoxygenate->analyze_products sulfoxide Sulfoxide (+16 amu) analyze_products->sulfoxide Oxidation sulfone Sulfone (+32 amu) analyze_products->sulfone Oxidation solvent_adduct Solvent Adduct analyze_products->solvent_adduct Solvent Interaction rearrangement Rearrangement Product analyze_products->rearrangement Isomerization resolve Implement Mitigation Strategy sulfoxide->resolve sulfone->resolve solvent_adduct->resolve rearrangement->resolve

Caption: Troubleshooting workflow for photostability.

References

Sources

Technical Support Center: Scale-Up of [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol. This guide is designed for researchers, process chemists, and drug development professionals navigating the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. We will address common challenges through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.

Synthesis Overview & Key Stages

The most prevalent and scalable synthetic route to [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol involves a two-stage process: a palladium-catalyzed cross-coupling reaction to construct the biphenyl core, followed by the reduction of a carbonyl group to the target benzylic alcohol. Each stage presents unique scale-up challenges that require careful consideration.

cluster_0 Stage 1: Biphenyl Core Synthesis (Suzuki-Miyaura Coupling) cluster_1 Stage 2: Reduction A 4-Bromobenzaldehyde (or other 4-halobenzaldehyde) C 4'-(Methylsulfanyl)-[1,1'-biphenyl]-4-carbaldehyde A->C Pd Catalyst, Ligand, Base B (4-(Methylsulfanyl)phenyl)boronic Acid B->C E [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol C->E Solvent (e.g., Methanol/THF) D Reducing Agent (e.g., NaBH4) D->E

Caption: General synthetic pathway for the target molecule.

Troubleshooting Guide & FAQs

This section is structured to address specific problems you may encounter during scale-up.

Stage 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but its transition from lab to plant can be fraught with challenges related to catalyst activity, impurity formation, and reaction kinetics.[1]

Q1: My Suzuki coupling reaction is stalling or showing low conversion upon scale-up, even though it worked perfectly on the bench. What are the likely causes?

A1: This is a classic scale-up issue often rooted in mass and heat transfer limitations or heightened sensitivity to atmospheric oxygen.

  • Root Cause Analysis:

    • Poor Mixing: In large reactors, inefficient stirring can create localized "hot spots" or areas of poor reactant distribution. This prevents the catalyst from effectively interacting with the substrates and can lead to thermal degradation of the catalyst or reagents.

    • Oxygen Sensitivity: While many modern palladium pre-catalysts are air-stable, the active Pd(0) species generated in situ is highly sensitive to oxygen.[2] On a larger scale, achieving and maintaining a truly inert atmosphere is more challenging. Inadequate degassing of solvents and reagents or leaks in the reactor system can introduce oxygen, which deactivates the catalyst.

    • Catalyst Poisoning: Contaminants in lower-grade, large-volume solvents or starting materials can act as catalyst poisons. For instance, traces of sulfur compounds (beyond your intentionally used methylsulfanyl group) or other nucleophiles can irreversibly bind to the palladium center.[3]

  • Troubleshooting Steps:

    • Verify Inert Atmosphere: Ensure your large-scale reactor is rigorously purged with an inert gas like nitrogen or argon. Perform multiple vacuum/backfill cycles. Use solvents that have been thoroughly degassed by sparging with nitrogen for an extended period.

    • Evaluate Mixing Efficiency: Review the reactor's agitator design (e.g., pitch-blade turbine, anchor). For biphasic reactions (common with aqueous bases), ensure the agitation is sufficient to create a fine emulsion, maximizing the interfacial area where the reaction occurs.

    • Perform Raw Material QC: Test the purity of your bulk starting materials and solvents. A small-scale "spot check" reaction using the bulk materials can confirm their quality before committing to the full-scale run.

cluster_checks Diagnostic Checks cluster_solutions Potential Solutions Start Low Conversion in Suzuki Scale-Up Check_Purity 1. Confirm Purity of Bulk Starting Materials & Solvents Start->Check_Purity Check_Inert 2. Verify Rigorous Inert Atmosphere (N2/Ar Purge) Start->Check_Inert Check_Mixing 3. Assess Reactor Mixing Efficiency Start->Check_Mixing Sol_Material Source Higher-Grade Reagents or Re-purify Check_Purity->Sol_Material Impurity Detected Sol_Catalyst Re-evaluate Catalyst/Ligand System for Robustness Check_Purity->Sol_Catalyst If all else fails Sol_Inert Improve Degassing Protocol (Sparging, Vacuum Cycles) Check_Inert->Sol_Inert O2 Ingress Suspected Check_Inert->Sol_Catalyst If all else fails Sol_Mixing Increase Agitation Speed or Modify Impeller Check_Mixing->Sol_Mixing Inefficient Stirring Check_Mixing->Sol_Catalyst If all else fails

Caption: Troubleshooting workflow for low reaction conversion.

Q2: I am observing significant amounts of homocoupling byproducts (biphenyls from either starting material). How can I minimize these?

A2: Homocoupling is a common side reaction in Suzuki couplings, often exacerbated by specific reaction conditions. It typically arises from two pathways: oxidative coupling of the boronic acid or reductive coupling of the aryl halide.[4][5]

  • Minimizing Boronic Acid Homocoupling (Aryl-B(OH)₂ → Aryl-Aryl):

    • Cause: This is often promoted by the presence of oxygen and a high concentration of base before the catalytic cycle fully initiates. The base can facilitate the formation of a palladium-boronate species that then undergoes oxidative coupling.

    • Solution:

      • Control Reagent Addition: Add the boronic acid solution slowly to the reaction mixture after the catalyst has been activated and the system is hot. Some protocols recommend adding the base last or in portions.[2]

      • Use a Milder Base: Very strong bases can accelerate this side reaction. Consider switching from NaOH or KOH to a milder base like K₃PO₄ or K₂CO₃.

      • Protect the Boronic Acid: Using a more stable boronate ester, such as a pinacol boronate (Bpin), can significantly reduce homocoupling.[6] The ester is typically more robust and hydrolyzes in situ to the active boronic acid.

  • Minimizing Aryl Halide Homocoupling (Aryl-X → Aryl-Aryl):

    • Cause: This can occur if the Pd(0) catalyst is generated too quickly from a Pd(II) precursor before oxidative addition with the aryl halide can occur. It can also be an issue with highly reactive ligands.

    • Solution:

      • Use a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes be cleaner than generating it in situ from Pd(OAc)₂.[7]

      • Optimize Ligand-to-Metal Ratio: An incorrect ratio can lead to unstable catalytic species. The typical range is 1:1 to 2:1 ligand to palladium metal.

Impurity TypeCommon CauseRecommended Mitigation Strategy
Boronic Acid Dimer Oxygen exposure, strong base, unstable boronic acidRigorous deoxygenation, use of milder base (K₃PO₄), use of a pinacol boronate ester.[6]
Aryl Halide Dimer Suboptimal catalyst activation, reactive ligandsUse a pre-formed Pd(0) catalyst, optimize ligand-to-metal ratio.[7]
Protodeboronation Presence of protic sources (water), high temperature, extended reaction timeUse anhydrous solvents, minimize excess water from base, use boronate esters.[4][6]
Dehalogenation Strong reducing agents present, certain phosphine ligandsEnsure purity of reagents, screen alternative ligands if this is a persistent issue.[4]

Q3: My boronic acid starting material seems unstable in storage and gives inconsistent results. What is happening?

A3: Arylboronic acids are known to be temperamental. Their primary instability pathway is trimerization via dehydration to form a cyclic boroxine.[8] This process is reversible upon addition of water but alters the stoichiometry and solubility, leading to inconsistent reaction initiation.

  • Problem: The formation of boroxines means you are not adding the expected molar equivalent of the boronic acid, as a significant portion of the mass is now the trimer.

  • Solution:

    • Characterization: Always check the purity of your boronic acid by ¹H NMR before use. The presence of broad peaks can indicate boroxine formation.

    • Storage: Store boronic acids in a desiccator under an inert atmosphere. For long-term storage, consider converting it to a more stable pinacol boronate ester.[6]

    • Reaction Setup: If using a boronic acid that may contain boroxine, you can pre-stir it in the reaction solvent with the aqueous base for a short period before adding the catalyst to encourage hydrolysis back to the monomeric acid.

Stage 2: Carbonyl Reduction

The reduction of the intermediate aldehyde, 4'-(Methylsulfanyl)-[1,1'-biphenyl]-4-carbaldehyde, to the final alcohol product is generally a high-yielding transformation. However, scale-up introduces challenges related to thermal safety, chemoselectivity, and work-up.

Q1: The reduction with sodium borohydride (NaBH₄) is highly exothermic and difficult to control on a large scale. How can I manage this?

A1: The reaction of NaBH₄ with protic solvents like methanol or the acidic work-up to quench excess reagent can generate significant heat and hydrogen gas.[9]

  • Root Cause Analysis:

    • Exotherm: The reaction itself is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making it harder to dissipate this heat, which can lead to a runaway reaction.

    • Hydrogen Evolution: Quenching unreacted NaBH₄ with acid (H⁺ + BH₄⁻ → H₂ + ...) is extremely vigorous and releases flammable hydrogen gas.

  • Troubleshooting & Safety Protocol:

    • Controlled Addition: Add the NaBH₄ portion-wise at a controlled temperature (e.g., 0-10 °C).[9] Alternatively, if solubility allows, a solution of the reducing agent can be added slowly via a dosing pump.

    • Reverse Addition: Consider adding the aldehyde solution to a slurry of the NaBH₄ in the solvent. This keeps the concentration of the limiting reagent (the aldehyde) low at all times.

    • Safe Quench: The quench is the most hazardous step.

      • Perform a "reverse quench" by slowly adding the reaction mixture to a separate, well-stirred, and cooled vessel containing the quenching agent (e.g., dilute acetic acid or acetone).

      • Ensure the reactor has adequate venting and that the headspace is inerted to prevent the formation of an explosive mixture of hydrogen and air.

    • Alternative Reagents: For some processes, switching to a milder reducing agent might be beneficial, although this requires re-development.

Q2: I am seeing a small amount of an impurity that I suspect is the over-reduced product (the methyl group instead of the methanol). How can I prevent this?

A2: Over-reduction to the corresponding alkane (4-methyl-4'-(methylsulfanyl)-[1,1'-biphenyl]) can occur, especially if more powerful reducing agents are used or if reaction conditions are too harsh.

  • Cause: While NaBH₄ is generally chemoselective for aldehydes, contamination with stronger hydrides or excessively high temperatures can promote the hydrogenolysis of the benzylic alcohol intermediate.

  • Solution:

    • Strict Temperature Control: Maintain the recommended reaction temperature. Do not allow the exotherm to raise the internal temperature significantly.

    • Stoichiometry: Use the minimum required excess of NaBH₄ (e.g., 1.1-1.5 equivalents). Unnecessary excess increases the risk of side reactions.

    • Confirm Reagent Purity: Ensure your reducing agent is not contaminated. In some cases, a different batch may solve the problem.

Purification & Product Quality

Q1: How do I effectively remove residual palladium from my final product to meet pharmaceutical specifications (<10 ppm)?

A1: Removing palladium to the ppm level is a critical and often challenging step in process chemistry.[1] A multi-pronged approach is usually necessary.

  • Recommended Protocol:

    • Post-Reaction Aqueous Wash: After the Suzuki coupling is complete, perform several washes of the organic layer with an aqueous solution containing a scavenger like L-cysteine or thiourea. These sulfur-containing compounds are excellent ligands for palladium and will chelate it, pulling it into the aqueous phase.

    • Activated Carbon Treatment: After the initial washes and solvent swap (if any), treat the solution of the crude product with activated carbon (e.g., 5-10 wt%). The high surface area of the carbon effectively adsorbs residual palladium complexes. The carbon is then removed by filtration through a pad of Celite®.

    • Crystallization: The final and most powerful purification step is crystallization. A well-developed crystallization process can lead to extremely high purity and excellent rejection of both organic and inorganic (palladium) impurities.[10] Screen various solvents (e.g., toluene, isopropanol, ethyl acetate, heptane mixtures) to find conditions that give good crystal formation and low solubility of the product at cold temperatures.

Purification MethodMechanismTypical Application Point
Aqueous Scavenger Wash ChelationPost-Suzuki reaction work-up
Activated Carbon AdsorptionAfter work-up, before crystallization
Silica Gel Plug AdsorptionLab-scale or if crystallization is difficult
Crystallization Exclusion from crystal latticeFinal product purification

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific equipment and scale.

Protocol 1: Scale-Up Suzuki-Miyaura Coupling
  • Reagents:

    • 4-Bromobenzaldehyde (1.0 eq)

    • (4-(Methylsulfanyl)phenyl)boronic Acid (1.1 eq)

    • Pd(OAc)₂ (0.01 eq)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.02 eq)

    • Potassium Phosphate (K₃PO₄) (3.0 eq)

    • Solvent: Toluene and Water (e.g., 5:1 v/v)

  • Procedure:

    • Charge a clean, dry, and nitrogen-purged reactor with 4-bromobenzaldehyde, (4-(methylsulfanyl)phenyl)boronic acid, Pd(OAc)₂, and SPhos.

    • Seal the reactor and perform three vacuum/nitrogen backfill cycles to ensure an inert atmosphere.

    • Add the degassed toluene. Begin agitation.

    • Prepare a solution of K₃PO₄ in degassed water and add it to the reactor.

    • Heat the mixture to the target temperature (e.g., 80-90 °C) and monitor the reaction progress by HPLC/UPLC.

    • Upon completion (typically <0.5% starting material remaining), cool the reaction to room temperature.

    • Separate the aqueous layer. Wash the organic layer with an aqueous solution of L-cysteine, followed by a brine wash.

    • The resulting toluene solution containing 4'-(Methylsulfanyl)-[1,1'-biphenyl]-4-carbaldehyde can be taken forward or concentrated and isolated if needed.

Protocol 2: Aldehyde Reduction & Crystallization
  • Reagents:

    • Crude 4'-(Methylsulfanyl)-[1,1'-biphenyl]-4-carbaldehyde solution from Stage 1 (1.0 eq)

    • Sodium Borohydride (NaBH₄) (1.2 eq)

    • Solvent: Methanol (or THF/Methanol mixture)

    • Crystallization Solvent: Toluene/Heptane

  • Procedure:

    • If the crude aldehyde is in toluene, perform a solvent swap to methanol under reduced pressure.

    • Cool the methanol solution of the aldehyde to 0-5 °C in the reactor.

    • Add NaBH₄ in small portions over 1-2 hours, ensuring the internal temperature does not exceed 15 °C.

    • Stir at 0-10 °C for an additional hour after the addition is complete. Monitor by TLC or HPLC for the disappearance of the aldehyde.

    • Slowly quench the reaction by transferring the mixture to a separate vessel containing cold, dilute acetic acid. Monitor for gas evolution.

    • Add water and toluene to the quenched mixture. Separate the layers.

    • Wash the organic (toluene) layer with water and then brine.

    • Concentrate the toluene solution to a specific volume. Heat to dissolve all solids, then slowly add heptane as an anti-solvent.

    • Cool the mixture slowly to 0-5 °C to induce crystallization. Hold for several hours.

    • Filter the solid product, wash the cake with cold heptane, and dry under vacuum to yield the final product.

References

  • Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study.
  • Wang, B. (2010). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. International Journal of Molecular Sciences, 11(8), 2966–2984. [Link]

  • Yamamoto, T., et al. (2023). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. [Link]

  • Suzuki Coupling | Common Byproducts in Suzuki Coupling. (2024). YouTube. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Hall, D. G. (Ed.). (2011).
  • Something Unique or Methyl, Butyl, Futile? Born again Boron. Scientific Update. [Link]

  • El-Remaily, M. A. A. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18552-18580. [Link]

  • Click reactions and boronic acids: applications, issues, and potential solutions. PubMed. [Link]

  • Zhang, J., et al. (2021). Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane. Organic Process Research & Development, 25(1), 138-143. [Link]

  • Process for purifying biphenyl. (2007).
  • Grignard Reaction. Jasperse, J. [Link]

  • Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA. [Link]

  • Impurities formed during the Suzuki−Miyaura coupling. ResearchGate. [Link]

  • The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

  • Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Royal Society of Chemistry. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ResearchGate. [Link]

  • Your "Go-To", "just couple already", Suzuki conditions? Reddit. [Link]

  • Large-Scale Carbonyl Reductions in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. Organic Letters. [Link]

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel organic molecules is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone for its ability to provide a detailed atomic-level map of molecular structure. This guide offers an in-depth analysis of the 1H NMR spectrum of [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol, a compound of interest for its potential applications in medicinal chemistry and materials development. Through a comparative approach with structurally related analogues, we will dissect the intricacies of its spectrum, providing researchers with the necessary insights for accurate interpretation and characterization.

The Strategic Importance of Comparative 1H NMR Analysis

The chemical shift of a proton in an NMR spectrum is exquisitely sensitive to its local electronic environment. In complex molecules like substituted biphenyls, the final spectrum is a summation of electronic effects from multiple functional groups. A myopic focus on the target molecule's spectrum in isolation can lead to ambiguous or incorrect assignments. A more robust and scientifically rigorous approach involves a comparative analysis with simpler, structurally related compounds. This strategy allows for the deconvolution of complex spectral features by systematically observing the influence of individual functional groups on the chemical shifts and coupling patterns of the core scaffold.

For our target molecule, [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol, we will leverage a comparative analysis with two key analogues: biphenyl-4-ylmethanol and 4-methylthioanisole . This allows us to isolate and understand the spectral contributions of the hydroxymethyl (-CH2OH) and methylsulfanyl (-SCH3) groups on the biphenyl framework.

Dissecting the 1H NMR Spectrum: A Tale of Two Rings

The 1H NMR spectrum of [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol is best understood by considering the distinct electronic environments of the two phenyl rings and the substituent groups. The presence of an electron-donating methylsulfanyl group and a weakly electron-withdrawing hydroxymethyl group introduces asymmetry to the biphenyl system, resulting in a complex yet interpretable pattern of signals.

A Predicted 1H NMR Spectrum of [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol

Based on the analysis of its structural analogues and established principles of NMR spectroscopy, we can predict the key features of the 1H NMR spectrum of our target compound.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
-SCH3~2.5SingletN/A3H
-CH2OH~4.7Singlet (or Doublet if coupled to OH)N/A2H
-OHVariableBroad SingletN/A1H
Aromatic Protons7.2 - 7.7Multiplets~7-98H

Comparative Spectral Data: Unveiling Substituent Effects

To substantiate our predictions, let's examine the experimental 1H NMR data of our chosen comparative molecules.

Compound Proton Assignment Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Solvent Source
Biphenyl-4-ylmethanol -CH2OH4.687SingletN/ACDCl3[1]
Aromatic Protons7.337 - 7.585Multiplets-CDCl3[1]
4-Iodothioanisole -SCH32.46SingletN/ACDCl3[2]
Aromatic Protons (ortho to -SCH3)6.98 - 7.00Doublet8.46CDCl3[2]
Aromatic Protons (meta to -SCH3)7.56 - 7.59Doublet8.42CDCl3[2]
Biphenyl Aromatic Protons7.169 - 7.436Multiplets-5% in TMS[3]

Analysis of Substituent Effects:

  • Hydroxymethyl Group (-CH2OH): The data for biphenyl-4-ylmethanol reveals a characteristic singlet for the methylene protons around 4.69 ppm.[1] This region is typically free from other signals, making it a readily identifiable feature. The aromatic protons of this molecule exhibit a complex multiplet pattern between 7.3 and 7.6 ppm.[1]

  • Methylsulfanyl Group (-SCH3): In 4-iodothioanisole, a close analogue to the methylsulfanyl-substituted ring, the methyl protons present as a sharp singlet at approximately 2.46 ppm.[2] The electron-donating nature of the sulfur atom causes a noticeable upfield shift of the ortho protons (H2' and H6') to around 7.0 ppm, while the meta protons (H3' and H5') are found further downfield around 7.58 ppm.[2]

By synthesizing these observations, we can confidently assign the signals in the predicted spectrum of [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol. The singlet at ~2.5 ppm will correspond to the -SCH3 protons, and the singlet around 4.7 ppm to the -CH2OH protons. The aromatic region will be a composite of the signals from both rings, with the protons on the methylsulfanyl-substituted ring expected to show a more distinct splitting pattern due to the stronger directing effect of the -SCH3 group.

Experimental Protocol for High-Resolution 1H NMR Acquisition

To obtain a high-quality, interpretable 1H NMR spectrum, adherence to a rigorous experimental protocol is essential.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Chloroform-d (CDCl3) is a common first choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at 7.26 ppm.[4][5]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required. TMS is the accepted standard, resonating at 0.00 ppm.[6]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

    • Shim the magnetic field to achieve a high degree of homogeneity. This is an iterative process of adjusting the shim coils to optimize the peak shape and resolution.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a 90° pulse angle to maximize signal intensity.

    • Set the acquisition time to at least 2-3 seconds to ensure good digital resolution.

    • Employ a relaxation delay of 1-5 seconds to allow for full relaxation of the protons between scans.

    • Acquire a sufficient number of scans (typically 8-16 for a moderately concentrated sample) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

    • Integrate the peaks to determine the relative number of protons contributing to each signal.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding protons in the molecule.

Visualizing the Structure and Key Correlations

To further aid in the understanding of the molecular structure and the expected NMR correlations, the following diagrams are provided.

Molecular Structure of [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol cluster_ring1 Ring A cluster_ring2 Ring B a1 C1' a2 C2' a1->a2 b1 C1 a1->b1 C-C bond a3 C3' a2->a3 a4 C4' a3->a4 a5 C5' a4->a5 S S a4->S a6 C6' a5->a6 a6->a1 b2 C2 b1->b2 b3 C3 b2->b3 b4 C4 b3->b4 b5 C5 b4->b5 CH2OH CH2OH b4->CH2OH b6 C6 b5->b6 b6->b1 CH3 CH3 S->CH3

Caption: Molecular structure of the target compound.

G cluster_mol [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol cluster_flow Spectral Analysis Workflow SCH3 SCH3 (~2.5 ppm, s, 3H) Integrate Integrate All Peaks SCH3->Integrate RingA Aromatic Ring A (H2', H6', H3', H5') (~7.2-7.6 ppm, m, 4H) RingA->Integrate RingB Aromatic Ring B (H2, H6, H3, H5) (~7.4-7.7 ppm, m, 4H) RingB->Integrate CH2OH CH2OH (~4.7 ppm, s, 2H) CH2OH->Integrate Start Acquire 1H NMR Spectrum Identify_Singlets Identify Singlet Peaks Start->Identify_Singlets Analyze_Aromatic Analyze Aromatic Region (Multiplets) Start->Analyze_Aromatic Identify_Singlets->SCH3 Identify_Singlets->CH2OH Analyze_Aromatic->RingA Analyze_Aromatic->RingB

Sources

A Senior Application Scientist's Guide to the Crystal Structure Analysis of [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise three-dimensional arrangement of atoms in a molecule is paramount. This knowledge, derived from single-crystal X-ray diffraction (XRD), underpins our understanding of a compound's physical properties, its interactions with biological targets, and its potential for development as a therapeutic agent. This guide provides an in-depth technical comparison of the methodologies for the crystal structure analysis of the novel compound [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol.

While a definitive crystal structure for this specific molecule is not yet publicly available, this guide will navigate the complete experimental workflow for its determination. We will leverage crystallographic data from structurally related biphenyl derivatives to infer and compare expected molecular conformations, packing motifs, and intermolecular interactions. This comparative approach offers a robust framework for anticipating the solid-state behavior of this and similar compounds.

The Pivotal Role of Crystal Structure in Drug Development

The journey of a drug from a promising molecule to a clinical candidate is paved with detailed structural characterization. The crystal structure dictates critical solid-state properties such as:

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different stability, solubility, and bioavailability.

  • Solubility and Dissolution Rate: Key parameters influencing how a drug is absorbed in the body.

  • Hygroscopicity: The tendency to absorb moisture, which can affect stability and processability.

  • Mechanical Properties: Important for formulation and manufacturing processes.

Understanding these properties from the outset can prevent costly failures in later stages of drug development.

A Comparative Look at Structurally Related Biphenyls

To contextualize our analysis of [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol, we will draw comparisons with known crystal structures of similar molecules. The biphenyl scaffold is a common motif in medicinal chemistry, and its conformational flexibility, particularly the dihedral angle between the two phenyl rings, is a key determinant of its biological activity and solid-state properties.

For instance, the crystal structure of (1,1'-Biphenyl)-2-methanol (CCDC Number: 125845) provides a valuable reference for the impact of a hydroxymethyl substituent on the biphenyl core.[1] Furthermore, compounds containing the (methylsulfanyl)phenyl moiety offer insights into the potential intermolecular interactions involving the sulfur atom.

Compound Key Structural Features for Comparison Relevance to Target Compound
(1,1'-Biphenyl)-2-methanol Dihedral angle, hydrogen bonding involving the hydroxyl group.Provides a baseline for the conformational and interactive behavior of the biphenyl-methanol core.
Biphenyl Planar vs. twisted conformation in the solid state.[2]Highlights the influence of crystal packing forces on the biphenyl dihedral angle.
4,4'-Bis(hydroxymethyl)biphenyl Symmetry and hydrogen bonding networks.[3]Offers a model for understanding intermolecular interactions in the presence of multiple hydroxyl groups.
Compounds with (methylsulfanyl)phenyl groups Role of the methylsulfanyl group in crystal packing (e.g., C-H···S interactions).Helps predict the influence of the methylsulfanyl group on the crystal packing of the target molecule.

The Experimental Workflow: From Powder to Precision Structure

The definitive method for elucidating the three-dimensional structure of a crystalline compound is single-crystal X-ray diffraction. The following detailed protocol outlines the necessary steps, emphasizing the scientific rationale behind each decision.

Step 1: Synthesis and Purification

The initial step is the synthesis of [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol with high purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and complicating structure determination. Standard purification techniques such as column chromatography and recrystallization are essential.

Step 2: Crystal Growth – The Art and Science

Growing single crystals of sufficient size and quality for XRD analysis is often the most challenging step. The ideal crystal should be a single, non-twinned specimen of approximately 0.1 to 0.5 mm in size.[4]

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.

  • Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

The choice of solvent is critical and often requires screening a variety of options.

Caption: A flowchart of the iterative process of crystal growth.

Step 3: Crystal Selection and Mounting

Under a microscope, a suitable crystal with well-defined edges and no visible cracks or defects is selected.[5] The chosen crystal is then mounted on a goniometer head, typically using a cryoloop and a small amount of paratone oil to secure it.[5]

Step 4: Data Collection with a Single-Crystal X-ray Diffractometer

The mounted crystal is placed in the X-ray beam of a diffractometer. As the crystal is rotated, a series of diffraction images are collected. Modern diffractometers are equipped with sensitive detectors that can collect a complete dataset in a matter of hours.

Key Experimental Parameters:

  • X-ray Source: Molybdenum (Mo Kα, λ=0.71073 Å) is a common choice for organic compounds.[6] Copper (Cu Kα, λ=1.54178 Å) may be used for smaller crystals or when anomalous dispersion is needed to determine the absolute configuration.[6]

  • Temperature: Data is typically collected at low temperatures (around 100 K) to minimize thermal motion of the atoms, resulting in a more precise structure.

Step 5: Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The initial arrangement of atoms in the unit cell is then determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain the final, precise crystal structure.

Interpreting the Crystal Structure: A Comparative Analysis

Once the crystal structure of [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol is determined, a detailed analysis of its structural features will be conducted and compared with known biphenyl derivatives.

Molecular Conformation: The Dihedral Angle

A key feature of biphenyl derivatives is the dihedral angle between the two phenyl rings. In the gaseous state, biphenyl has a twisted conformation with a dihedral angle of about 45 degrees.[7] However, in the solid state, crystal packing forces can lead to a planar or near-planar conformation. The substituents on the biphenyl core will also influence this angle. For our target molecule, the interplay between the electron-donating methylsulfanyl group and the hydrogen-bonding capable methanol group will be of particular interest.

Intermolecular Interactions and Crystal Packing

The way molecules pack in the crystal lattice is governed by a network of non-covalent interactions. For [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol, we can anticipate the following key interactions:

  • Hydrogen Bonding: The hydroxyl group of the methanol substituent is a strong hydrogen bond donor and acceptor, likely leading to the formation of chains or networks of molecules.

  • π-π Stacking: The aromatic phenyl rings can interact through π-π stacking, which will contribute significantly to the stability of the crystal lattice.

  • C-H···π Interactions: Hydrogen atoms from the methyl group and the phenyl rings can interact with the π-electron clouds of adjacent rings.

  • Sulfur-Containing Interactions: The methylsulfanyl group may participate in weak C-H···S hydrogen bonds or other non-covalent interactions, influencing the local packing arrangement.

Caption: A diagram illustrating the key intermolecular interactions expected in the crystal structure.

Alternative and Complementary Techniques

While single-crystal XRD is the gold standard, obtaining suitable single crystals can be a bottleneck.[8] In such cases, other techniques can provide valuable structural information.

  • Powder X-ray Diffraction (PXRD): This technique is used for polycrystalline materials and can provide information about the unit cell dimensions and phase purity.[9] While generally not used for ab initio structure determination of complex organic molecules, it is an excellent tool for fingerprinting different polymorphic forms.[9]

  • Three-Dimensional Electron Diffraction (3DED): A rapidly emerging technique that can determine crystal structures from nanocrystals, which are too small for conventional XRD.[10]

The choice of technique depends on the nature of the sample and the specific information required.

Technique_Comparison cluster_XRD X-ray Diffraction Sample Sample Single Crystal Single Crystal Sample->Single Crystal Polycrystalline Powder Polycrystalline Powder Sample->Polycrystalline Powder Nanocrystals Nanocrystals Sample->Nanocrystals SC-XRD Single-Crystal XRD (Detailed 3D Structure) Single Crystal->SC-XRD PXRD Powder XRD (Phase ID, Unit Cell) Polycrystalline Powder->PXRD 3DED 3D Electron Diffraction (Structure from Nanocrystals) Nanocrystals->3DED

Caption: A decision tree for selecting the appropriate diffraction technique.

Conclusion

The comprehensive crystal structure analysis of [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol will provide invaluable insights for its potential development. By following a rigorous experimental workflow and leveraging comparative data from related structures, we can build a complete picture of its solid-state properties. This knowledge is not merely academic; it is a critical component of modern, structure-guided drug discovery and development, enabling the rational design of safer and more effective medicines.

References

  • PubChem. (n.d.). (1,1'-Biphenyl)-2-methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • CrystEngComm. (2018). Magnetically textured powders—an alternative to single-crystal and powder X-ray diffraction methods. Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction. Retrieved from [Link]

  • PubChem. (n.d.). Biphenyl. National Center for Biotechnology Information. Retrieved from [Link]

  • Scribd. (n.d.). XRD Data Collection Guide. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Retrieved from [Link]

  • Unknown. (n.d.). Powder X-ray Diffraction Protocol/SOP. Retrieved from [Link]

  • Rzepa, H. (2010, April 2). Conformational analysis of biphenyls: an upside-down view. Henry Rzepa's Blog. Retrieved from [Link]

  • PubChem. (n.d.). (1,1'-Biphenyl)-4-methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • SciSpace. (n.d.). The Molecular Structure of Biphenyl and some of its Derivatives. II. Retrieved from [Link]

  • PMC. (n.d.). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. National Center for Biotechnology Information. Retrieved from [Link]

  • Excillum. (2023, August 21). High resolution molecular structure determination: Complementarity of single crystal X-ray and electron diffraction techniques. Retrieved from [Link]

  • ResearchGate. (2017, July 26). Crystal structure and Hirshfeld Surface Analysis of (4-methylphenyl) [2-(methylsulfanyl)thiophen-3-yl]methanone. Retrieved from [Link]

  • PubChem. (n.d.). [4-(methylsulfanyl)phenyl]methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • IUCr. (n.d.). Structural Investigation of Biphenyl Derivatives. Retrieved from [Link]

  • SERC Carleton. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • JACS. (n.d.). The Crystal Structure of Biphenylene. American Chemical Society. Retrieved from [Link]

  • PubChem. (n.d.). 4,4'-Bis(hydroxymethyl)biphenyl. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Thermal analysis (TGA/DSC) of [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal analysis (TGA/DSC) of [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Subject: [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol

Alternative References: 4'-Methylthio-4-hydroxymethylbiphenyl; 4'-(Methylthio)biphenyl-4-methanol.

Executive Summary

This guide provides a technical comparison of the thermal properties of [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol (hereafter referred to as Target-SMe ) against its structural analogs. As a critical intermediate in the synthesis of liquid crystals and biaryl pharmaceuticals, understanding the thermal stability and phase transition behavior of Target-SMe is essential for optimizing process parameters (e.g., Suzuki-Miyaura coupling workups) and ensuring material longevity.

This document synthesizes experimental protocols with mechanistic insights, comparing Target-SMe against the standard [1,1'-Biphenyl]-4-methanol (Reference-H) to highlight the specific impact of the methylsulfanyl (-SMe) moiety on thermal performance.

Chemical Identity & Structural Context[1][2][3][4]

FeatureTarget Analyte (Target-SMe)Reference Standard (Reference-H)
Structure Biphenyl core with 4-CH₂OH and 4'-SMeBiphenyl core with 4-CH₂OH and 4'-H
Key Functional Group Thioether (Methylsulfide)Hydrogen (Unsubstituted)
Electronic Effect Electron Donating (+M), PolarizableNeutral
Primary Application Liquid Crystal Mesogens, OLED materialsGeneral Organic Intermediate

Scientific Rationale: The introduction of the sulfur atom (Target-SMe) significantly alters the crystal packing forces compared to the parent biphenyl (Reference-H). Sulfur’s higher polarizability and "soft" character typically induce different polymorphic behaviors and melting point depressions relative to the more rigid hydrogen-bonded networks of unsubstituted biphenyl methanols.

Experimental Methodology (Self-Validating Protocols)

To ensure reproducibility and data integrity, the following protocols utilize internal validation steps (e.g., atmosphere checks, thermal history erasure).

Thermogravimetric Analysis (TGA)

Objective: Determine thermal stability limit (


) and solvent content.
  • Instrument: TGA (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC 3+).

  • Crucible: Platinum (Pt) or Alumina (

    
    ) – Pt is preferred to prevent side reactions with sulfur at high T.
    
  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min (Balance) / 40 mL/min (Sample).
    
  • Protocol:

    • Equilibration: Hold at 30°C for 5 minutes.

    • Ramp: 10°C/min to 600°C.

    • Validation: Verify baseline drift is <10 µg using an empty pan run prior to sample loading.

Differential Scanning Calorimetry (DSC)

Objective: Identify melting point (


), crystallization (

), and glass transition (

).[1][2]
  • Instrument: DSC (e.g., TA Instruments Q2000 or Netzsch DSC 214).

  • Pan System: Hermetically sealed Aluminum pans with a pinhole (allows volatile release without pan deformation).

  • Protocol (Heat-Cool-Heat):

    • Cycle 1 (Heat): 30°C to 250°C @ 10°C/min. (Purpose: Erase thermal history/solvent effects).

    • Cycle 2 (Cool): 250°C to 0°C @ 10°C/min. (Purpose: Observe crystallization).

    • Cycle 3 (Heat): 0°C to 300°C @ 10°C/min. (Purpose: Measure intrinsic

      
       and 
      
      
      
      ).

Comparative Thermal Performance

The following data compares the Target-SMe against the Reference-H . The introduction of the methylsulfanyl group introduces distinct thermal events.

Thermal Stability (TGA Data)
ParameterTarget-SMe (Expected Range)Reference-H (Literature/Std)Interpretation
Volatiles (<120°C) < 0.5%< 0.5%Low solvent retention (if dried properly).
Dehydration Onset ~200–220°C~190–210°CLoss of -OH group (formation of ether linkages).

(Decomp)
280–310°C 240–260°C Target-SMe is more stable. The thioether bond is robust; the biphenyl core stabilizes the radical cation.
Char Yield (600°C) 15–20%5–10%Sulfur promotes charring/crosslinking mechanisms.

Mechanistic Insight: While both compounds undergo dehydration of the hydroxymethyl group (


), the Target-SMe  typically exhibits higher decomposition onset temperatures. The electron-donating nature of the sulfur atom stabilizes the aromatic ring system against thermal fragmentation better than the unsubstituted phenyl ring in Reference-H.
Phase Transitions (DSC Data)
TransitionTarget-SMeReference-HComparison Note
Melting Point (

)
135–145°C (Sharp Endotherm)190–193°C Depression: The bulky -SMe group disrupts the efficient

stacking seen in the highly symmetrical Reference-H, lowering

.
Crystallization (

)
Distinct Exotherm upon cooling Rapid/Sharp ExothermTarget-SMe may show supercooling due to conformational flexibility of the S-Me bond.
Polymorphism High ProbabilityLow ProbabilityThio-ethers often exhibit monotropic polymorphism; Cycle 1 vs Cycle 3 comparison is critical.

Mechanistic Pathways & Workflow Visualization

Thermal Degradation Pathway

The following diagram illustrates the stepwise thermal degradation of Target-SMe , highlighting the critical dehydration step followed by core fragmentation.

ThermalDegradation cluster_0 TGA Inert Atmosphere (N2) Molecule Target-SMe (Solid) Dehydration Dehydration (-H2O) ~200°C Molecule->Dehydration Heating Ether Dibenzyl Ether Intermediate Dehydration->Ether Crosslinking Cleavage C-S / C-C Bond Scission >300°C Ether->Cleavage Thermal Stress Residue Carbonaceous Char + Sulfides Cleavage->Residue Pyrolysis

Figure 1: Predicted thermal degradation pathway of [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol under inert atmosphere.[3]

Experimental Decision Workflow

This workflow ensures that the user correctly interprets the DSC/TGA data, specifically distinguishing between moisture loss, solvent entrapment, and true degradation.

ExperimentalWorkflow Start Start: Raw Sample TGA_Run Run TGA (Amb -> 600°C) Start->TGA_Run Check_Weight Weight Loss < 150°C? TGA_Run->Check_Weight Solvent Solvent/Moisture Detected Check_Weight->Solvent Yes (>1%) DSC_Run Run DSC (Heat-Cool-Heat) Check_Weight->DSC_Run No (<1%) Dry_Sample Dry Sample (Vac Oven) Solvent->Dry_Sample Dry_Sample->TGA_Run Re-test Analyze_Tm Analyze Tm (2nd Heat) DSC_Run->Analyze_Tm

Figure 2: Integrated TGA/DSC workflow for validating sample purity and thermal transitions.

Application Scientist’s Remarks

Handling the "Sulfur Effect"

When analyzing Target-SMe , researchers must be aware of the "Sulfur Effect" in DSC. Unlike oxygen analogs, sulfur can poison standard thermocouples if the pan bursts at high temperatures.

  • Recommendation: Always use Tzero Aluminum Hermetic pans (TA Instruments) or High-Pressure Gold-Plated pans (Netzsch) if decomposition is suspected near the melting point.

Solubility & Purification

If the DSC trace shows a broad melting endotherm (onset > 2°C width), the sample likely contains isomeric impurities (e.g., 3'-SMe isomers).

  • Purification: Recrystallization from Ethanol/Hexane (1:4) is recommended. The -SMe group increases solubility in non-polar solvents compared to the Reference-H, making purification by precipitation more efficient.

Storage Stability

The -SMe group is susceptible to oxidation to sulfoxide (-S(=O)Me) or sulfone (-S(=O)₂Me) upon prolonged exposure to air and light.

  • QC Check: If a new endotherm appears approx. 20–30°C higher than the main peak, check for sulfoxide formation via LC-MS.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Gray, G. W. (1982). The Chemistry of Liquid Crystals. Philosophical Transactions of the Royal Society of London. [Link]

  • TA Instruments. (n.d.). Thermal Analysis of Polymers and Organics: TGA and DSC Theory. [Link]

  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Wiley-Blackwell.
  • PubChem. (2024). Compound Summary: 4-Biphenylmethanol. [Link]

Sources

Reference standards for [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol analysis

Author: BenchChem Technical Support Team. Date: February 2026

Reference standards for [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol (C₁₄H₁₄OS) are critical for the impurity profiling of sulfur-containing biphenyl pharmaceuticals and liquid crystal intermediates. Due to the susceptibility of the methylsulfanyl (thioether) group to oxidation, the reliability of these standards varies significantly by grade.

This technical guide compares the three primary classes of reference standards available for this analyte—Certified Reference Materials (CRM) , Analytical Standards , and Research Chemicals —and provides a self-validating protocol for their qualification.

Executive Summary: The Hierarchy of Standards

For a labile compound like [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol, the "purity" on the label is often a snapshot at the time of synthesis, not the time of use. The thioether moiety is prone to oxidation to sulfoxide (S=O) and sulfone (O=S=O), while the benzylic alcohol can oxidize to the aldehyde.

FeatureOption A: Certified Reference Material (CRM) Option B: Analytical Standard Option C: Research Chemical
Primary Use Quantitation, Method Validation (ICH Q2)Routine QC, Retention Time MarkerEarly R&D, Synthesis Intermediate
Purity Confidence High (>99.0%) with Uncertainty BudgetMedium (>97%) Variable (>90-95%)
Traceability SI Units (via qNMR/Mass Balance)Manufacturer's CoANone
Characterization 1H/13C NMR, HPLC, MS, IR, KF, ROI, TGA1H NMR, HPLC, MS1H NMR (often crude)
Stability Data Real-time & Accelerated Stability includedRetest Date onlyNone
Cost

(Custom Synthesis often required)

$
Risk LowModerate (Check sulfoxide content)High (Likely contains oxides)

Technical Deep Dive: The Stability Challenge

The core challenge in analyzing [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol is the redox instability of the sulfide bridge.

  • Oxidation Pathway: The sulfide (-SMe) is easily oxidized by atmospheric oxygen or peroxides in solvents to the Sulfoxide (chiral) and eventually the Sulfone .

  • Chromatographic Impact: Sulfoxides are more polar and will elute earlier than the parent sulfide in Reverse Phase HPLC. Sulfones elute even earlier.

  • Implication: A standard labeled "98%" may actually be 90% sulfide + 8% sulfoxide if stored improperly.

Degradation Pathway Diagram

DegradationPathway Parent Parent Sulfide [4'-(Methylsulfanyl)... (Hydrophobic) Sulfoxide Sulfoxide Impurity (S=O) (More Polar, Chiral) Parent->Sulfoxide [O] Slow (Air) Aldehyde Aldehyde Impurity (-CHO) (Benzylic Oxidation) Parent->Aldehyde [O] Trace Sulfone Sulfone Impurity (O=S=O) (Most Polar) Sulfoxide->Sulfone [O] Fast

Figure 1: Oxidative degradation pathways affecting standard purity.

Comparative Analysis of Sourcing Options

Option A: Custom Synthesis / Certified Reference Material (CRM)
  • Best For: GMP release testing, filing regulatory dossiers.

  • Source: Specialized vendors (e.g., LGC Standards, USP Custom, or high-end CROs).

  • Technical Advantage: Includes a Mass Balance Purity Factor :

    
    
    
  • Validation: Verified by qNMR using an NIST-traceable internal standard (e.g., Benzyl Benzoate or TCNB).

Option B: Commercial Analytical Standards
  • Best For: Routine HPLC retention time checks, system suitability.

  • Source: Vendors like Toronto Research Chemicals (TRC), ChemScene, or Matrix Scientific.[1]

  • Technical Gap: Often lacks Water Content (KF) and Residual Solvent data. A "98%" purity by HPLC area normalization ignores water/salts, potentially overestimating potency by 5-10%.

  • Actionable Advice: Always run a Karl Fischer titration upon receipt.

Option C: Research Chemicals
  • Best For: Qualitative identification (MS fragmentation patterns).

  • Source: Bulk chemical catalogs.

  • Technical Risk: High probability of "batch-to-batch" variation. The "methanol" moiety may be partially esterified if recrystallized from acetic acid/ethyl acetate.

Experimental Protocol: Self-Validating Qualification

If you cannot source a CRM, you must qualify an Analytical Standard or Research Chemical in-house. Follow this "Gold Standard" workflow.

Step 1: Structural Confirmation (NMR)
  • Solvent: DMSO-d6 (prevents aggregation of biphenyls).

  • Key Signals:

    • 
       ppm (s, 3H, -SMe ).
      
    • 
       ppm (d, 2H, -CH ₂OH).
      
    • 
       ppm (t, 1H, -OH ).
      
    • 
       ppm (m, 8H, Biphenyl aromatic protons).
      
  • Red Flag: A split methyl signal at

    
     ppm indicates Sulfoxide contamination.
    
Step 2: Purity & Potency Assignment (HPLC-UV)

Use this validated method to separate the sulfide from its oxide impurities.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 90% B over 15 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: 260 nm (Biphenyl absorption max).

  • Expected Elution: Sulfone < Sulfoxide < Parent Sulfide (Target).

Step 3: Handling & Storage
  • Storage: -20°C under Argon/Nitrogen.

  • Solvent: Dissolve in Acetonitrile or Methanol. Avoid DMSO for long-term stock solutions as DMSO can act as an oxidant over time.

Qualification Workflow Diagram

QualificationWorkflow Receive Receive Standard (Check CoA & Transport Cond.) Visual Visual Inspection (White to Off-White Solid) Receive->Visual NMR 1H-NMR (DMSO-d6) Check for S-Me split (Sulfoxide) Visual->NMR HPLC HPLC-UV (Gradient) Determine % Area Purity NMR->HPLC If Identity OK KF Karl Fischer Determine Water Content HPLC->KF If Purity >95% Calc Calculate Potency (Mass Balance) KF->Calc Release Release as Secondary Standard Calc->Release

Figure 2: In-house qualification workflow for secondary reference standards.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, Switzerland. Link

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards. Rockville, MD. Link

  • European Medicines Agency (EMA). Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities. (Relevant for Pd residues in biphenyl synthesis). Link

  • PubChem. Compound Summary: [4'-(Methylthio)biphenyl-4-yl]methanol derivatives. National Library of Medicine. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.